molecular formula C22H24N6O9S3 B1253492 cefpirome sulfate

cefpirome sulfate

Cat. No.: B1253492
M. Wt: 612.7 g/mol
InChI Key: RKTNPKZEPLCLSF-JCYJKQRTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefpirome Sulfate is the sulfate form of cefpirome, a semisynthetic, broad-spectrum, fourth-generation cephalosporin with antibacterial activity. Cefpirome binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H24N6O9S3

Molecular Weight

612.7 g/mol

IUPAC Name

7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid

InChI

InChI=1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4)/b26-15-;

InChI Key

RKTNPKZEPLCLSF-JCYJKQRTSA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-].OS(=O)(=O)O

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-].OS(=O)(=O)O

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-].OS(=O)(=O)O

Pictograms

Irritant; Health Hazard

Synonyms

3-((2,3-cyclopenteno-1-pyridinium)methyl)-7-(2-syn-methoximino-2-(2-aminothiazole-4-yl)acetamido)ceph-3-em-4-carboxylate
cefpirome
cefpirome sulfate
Cefrom
HR 810
HR-810
Metran

Origin of Product

United States

Foundational & Exploratory

Technical Guide: In Vitro Antibacterial Spectrum of Cefpirome Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cefpirome sulfate (HR 810) represents a pivotal advancement in the cephalosporin class, distinctively categorized as a fourth-generation agent. Unlike third-generation cephalosporins (e.g., ceftazidime, cefotaxime), which often trade Gram-positive potency for Gram-negative coverage (or vice versa), cefpirome exhibits a "balanced" broad-spectrum profile. Its core technical differentiator is its zwitterionic quaternary ammonium structure , which facilitates rapid penetration through the outer membrane of Gram-negative bacteria and enhances affinity for Penicillin-Binding Proteins (PBPs).

This guide provides a rigorous technical analysis of cefpirome’s in vitro spectrum, mechanistic underpinnings, and validated experimental protocols for susceptibility testing.

Molecular Mechanism & Pharmacodynamics[1]

The Zwitterionic Advantage

Cefpirome exists as a zwitterion at physiological pH. This bipolar charge distribution significantly accelerates diffusion through the porin channels (OmpF and OmpC) of the Gram-negative outer membrane compared to anionic third-generation cephalosporins.

PBP Binding Affinity

Once inside the periplasmic space, cefpirome exerts its bactericidal effect by acylating the active site serine of PBPs.

  • Gram-Negative Targets: High affinity for PBP 3 (essential for septation) in Escherichia coli and Pseudomonas aeruginosa. It also binds well to PBP 1a and 1b.

  • Gram-Positive Targets: High affinity for PBP 2 in Staphylococci, contributing to its retained activity against MSSA, unlike ceftazidime.

Mechanism of Action Visualization

The following diagram illustrates the pathway from administration to bacterial lysis.

MOA Cefpirome Cefpirome Sulfate (Zwitterionic) OuterMem Gram-Negative Outer Membrane (Porin Channels) Cefpirome->OuterMem Rapid Diffusion Periplasm Periplasmic Space (High Concentration) OuterMem->Periplasm Accumulation PBP_Target Target Binding (PBP 3, 1a, 1b) Periplasm->PBP_Target Acylation of Active Site Serine Peptidoglycan Inhibition of Transpeptidation PBP_Target->Peptidoglycan Cross-linking Blockade Lysis Cell Wall Instability & Lysis Peptidoglycan->Lysis Bactericidal Event

Figure 1: Mechanism of action pathway for Cefpirome Sulfate, highlighting rapid outer membrane penetration and PBP inhibition.[1][2]

In Vitro Antibacterial Spectrum[4][5][6][7]

Gram-Positive Cocci

Cefpirome retains potent activity against Gram-positive organisms, a feature often diminished in ceftazidime.[3][4]

  • Staphylococci: Highly active against methicillin-susceptible Staphylococcus aureus (MSSA) and coagulase-negative staphylococci (CoNS).

    • Note: Like all currently available cephalosporins (except 5th gen), it is inactive against MRSA due to low affinity for PBP 2a.

  • Streptococci: Excellent activity against Streptococcus pyogenes (Group A) and Streptococcus agalactiae (Group B). Importantly, it remains active against penicillin-intermediate strains of Streptococcus pneumoniae.

Gram-Negative Aerobes[6]
  • Enterobacteriaceae: Cefpirome is highly potent against E. coli, Klebsiella spp., Proteus spp., and Salmonella spp.

  • AmpC Producers: A critical advantage of cefpirome is its stability against chromosomal AmpC beta-lactamases (cephalosporinases). It retains activity against Enterobacter spp., Citrobacter freundii, and Serratia marcescens strains that are often resistant to cefotaxime and ceftriaxone.

  • Pseudomonas aeruginosa: Cefpirome exhibits activity comparable to ceftazidime.[5][3][6][7] It is generally more active than cefotaxime and ceftriaxone against this pathogen.

Anaerobes

Cefpirome has limited activity against anaerobes.[3][7][8] While it inhibits some Clostridium perfringens, it is generally inactive against Bacteroides fragilis.

Quantitative Data Summary (MIC Profiles)

The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges derived from multicenter in vitro studies.

OrganismMIC50 (mg/L)MIC90 (mg/L)Interpretation
Gram-Positive
Staphylococcus aureus (MSSA)0.5 - 1.01.0 - 2.0Susceptible
Staphylococcus epidermidis0.5 - 2.02.0 - 4.0Susceptible
Streptococcus pneumoniae (Peni-S)≤ 0.030.06Highly Susceptible
Enterococcus faecalis8.0> 16.0Generally Resistant
Gram-Negative
Escherichia coli0.03 - 0.060.12Highly Susceptible
Klebsiella pneumoniae0.060.12 - 0.5Susceptible
Proteus mirabilis0.060.12Susceptible
Enterobacter cloacae (AmpC+)0.121.0 - 4.0Stable/Active
Pseudomonas aeruginosa4.0 - 8.016.0 - 32.0Variable/Susceptible
Haemophilus influenzae≤ 0.03≤ 0.03Highly Susceptible

Resistance & Beta-Lactamase Stability[1][8]

Type I Chromosomal Enzymes (AmpC)

Cefpirome is a poor inducer of AmpC beta-lactamases and is highly resistant to hydrolysis by these enzymes. This makes it a drug of choice for "SPACE" organisms (Serratia, Pseudomonas, Acinetobacter, Citrobacter, Enterobacter) where derepressed mutants often emerge during therapy with 3rd generation agents.

Extended-Spectrum Beta-Lactamases (ESBLs)

While more stable than first-generation agents, cefpirome is hydrolyzed by many Class A ESBLs (e.g., TEM-10, TEM-26, SHV-5). Strains producing these enzymes should generally be considered resistant, although MICs may sometimes appear lower than those for ceftazidime.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol: Broth Microdilution (MIC Determination)

Objective: Determine the precise concentration of cefpirome sulfate required to inhibit visible bacterial growth.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[9]

  • Cefpirome Sulfate reference powder (potency corrected).

  • 0.5 McFarland turbidity standard.[10][11]

Workflow Visualization:

MIC_Protocol Start Start: Isolate Preparation Stock Prepare Cefpirome Stock (Dissolve in Phosphate Buffer pH 6.0) Start->Stock Inoculum Prepare Inoculum (Direct Colony Suspension -> 0.5 McFarland) Start->Inoculum Dilution Serial 2-fold Dilutions in CAMHB (96-well plate) Stock->Dilution Inoculate Add 50µL Inoculum to 50µL Drug Solution Dilution->Inoculate Dilute_Inoc Dilute 1:100 (Final: 5 x 10^5 CFU/mL) Inoculum->Dilute_Inoc Dilute_Inoc->Inoculate Incubate Incubate 35 ± 2°C for 16-20 hrs Inoculate->Incubate Read Read MIC (Lowest conc. with no visible growth) Incubate->Read

Figure 2: Step-by-step workflow for CLSI-compliant Broth Microdilution testing of Cefpirome.

Critical Technical Notes:

  • Solvent: Cefpirome sulfate is best dissolved in Phosphate Buffer (pH 6.0) to maintain stability; water can be used but stability is lower.

  • Inoculum Density: A final well concentration of

    
     CFU/mL is non-negotiable. Higher inocula (inoculum effect) can falsely elevate MICs, particularly with beta-lactamase producers.
    
  • QC Strains: Always run S. aureus ATCC 29213 and E. coli ATCC 25922. Expected range for E. coli ATCC 25922 is typically 0.03–0.12 mg/L.[8]

Protocol: Time-Kill Kinetics

Objective: Verify bactericidal activity (≥3 log10 reduction in CFU/mL).

  • Setup: Prepare 10 mL CAMHB flasks with cefpirome at 1x, 2x, and 4x MIC.

  • Inoculation: Add bacteria to reach starting density of ~

    
     CFU/mL.[10][12]
    
  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute and plate on agar to count survivors.

  • Analysis: Plot log10 CFU/mL vs. time. Cefpirome typically shows time-dependent killing; efficacy correlates with

    
    .
    

Conclusion

Cefpirome sulfate distinguishes itself in the in vitro setting through a unique combination of rapid outer membrane penetration (due to its zwitterionic nature) and high stability against AmpC beta-lactamases . Its spectrum effectively bridges the gap between traditional anti-staphylococcal agents and anti-pseudomonal cephalosporins, making it a robust tool for empiric coverage in complex nosocomial infections where mixed flora (Gram-positive and Gram-negative) are suspected.

References

  • Cefpirome: A Review of its Antibacterial Activity, Pharmacokinetic Properties and Therapeutic Potential. Source: Drugs (Adis International). URL:[Link]

  • Comparative In Vitro Activity of Cefpirome and Other Antimicrobials Against Enterobacteriaceae and Pseudomonas aeruginosa. Source: Antimicrobial Agents and Chemotherapy (ASM).[6] URL:[Link]

  • In Vitro Activity of Cefpirome (HR 810) Against Methicillin-Resistant Staphylococcus aureus and Enterococci. Source: Journal of Antimicrobial Chemotherapy.[13] URL:[Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (M07). Source: Clinical and Laboratory Standards Institute (CLSI).[9][14] URL:[Link]

  • Interactions of Cefpirome and Ceftazidime with Beta-Lactamases. Source: Reviews of Infectious Diseases. URL:[Link]

Sources

Technical Guide: Pharmacokinetics of Cefpirome Sulfate in Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Grounding

Cefpirome sulfate is a fourth-generation cephalosporin characterized by its zwitterionic structure. Unlike third-generation agents, the presence of a quaternary ammonium group (specifically a 2,3-cyclopentenopyridine group) at the C-3 position enhances its ability to penetrate the outer membrane of Gram-negative bacteria and provides high stability against


-lactamases (AmpC).

For researchers designing preclinical studies, the pharmacokinetic (PK) profile of cefpirome is defined by low protein binding , predominant renal elimination via glomerular filtration , and a volume of distribution (


)  approximating the extracellular fluid space.[1] This guide outlines the protocols for quantifying these parameters and interpreting the data across species.

Analytical Methodology: Validated HPLC Protocol

To ensure data integrity (Trustworthiness), a robust analytical method is required. While LC-MS/MS provides higher sensitivity, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for preclinical PK studies due to the high plasma concentrations achieved by cefpirome.

"Self-Validating" Sample Preparation Workflow

The following protocol minimizes matrix effects and ensures stability of the


-lactam ring during processing.

Reagents:

  • Precipitating Agent: Acetonitrile (ACN) or Methanol (MeOH).

  • Internal Standard (IS): Cefaclor or Hydrochlorothiazide (structurally distinct but similar retention).

  • Buffer: 0.05 M Acetate Buffer (pH 4.6 – 5.0). Note: Acidic pH is critical to prevent hydrolysis of the cefpirome molecule.

Step-by-Step Protocol:

  • Aliquot: Transfer 200

    
    L of plasma into a microcentrifuge tube.
    
  • Spike: Add 20

    
    L of Internal Standard solution.
    
  • Precipitate: Add 400

    
    L of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.
    
    • Causality: Cold solvent maximizes protein precipitation while minimizing thermal degradation.

  • Centrifuge: Spin at 10,000

    
     for 10 minutes at 4°C.
    
  • Extract: Transfer clear supernatant to a clean vial.

  • Dilute (Optional): If using a highly aqueous mobile phase, dilute supernatant 1:1 with buffer to prevent peak distortion.

Chromatographic Conditions[2][3][4][5]
  • Column: C18 Reverse Phase (e.g., Phenomenex Gemini or

    
    Bondapak), 5 
    
    
    
    m particle size.
  • Mobile Phase: Isocratic mixture of 0.05 M Acetate Buffer (pH 5.0) and Acetonitrile (e.g., 82:18 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (or 258 nm depending on detector sensitivity).

  • Retention Time: Cefpirome typically elutes between 6–9 minutes.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Plasma Sample (200 µL) IS Add Internal Standard (Cefaclor) Sample->IS Precip Protein Precipitation (ACN, 4°C) IS->Precip Centrifuge Centrifugation (10,000g, 10 min) Precip->Centrifuge HPLC HPLC-UV Analysis (C18, 270nm) Centrifuge->HPLC Supernatant Data PK Calculation (Area Ratio) HPLC->Data

Figure 1: Validated extraction and quantification workflow for Cefpirome Sulfate in plasma.

In Vivo Study Design & Administration

Preclinical evaluation often utilizes rats (rodent model) and buffalo/cattle (veterinary target species). The study design must account for the short half-life of the drug.

Dosing Strategy[2][6][7]
  • Route: Intravenous (IV) Bolus vs. Intramuscular (IM).[2]

  • Dosage:

    • Rats: 20–40 mg/kg.

    • Ruminants (Buffalo/Cattle): 10 mg/kg.

  • Sampling Schedule (Log-Linear Design):

    • Due to rapid renal elimination, frequent early sampling is mandatory.

    • Timepoints: 0 (pre-dose), 5, 10, 15, 30 min (distribution phase), followed by 1, 2, 4, 8, 12, 24 h (elimination phase).

Compartmental Modeling

Cefpirome PK data following IV administration is best described by a Two-Compartment Open Model :



Where:
  • 
     = Distribution rate constant (rapid tissue equilibration).
    
  • 
     = Elimination rate constant (renal clearance).
    

ADME Profile & Comparative Pharmacokinetics

The following data synthesis highlights the core PK parameters. The low protein binding and renal excretion are consistent across species, though bioavailability varies.

Comparative PK Parameters Table[9][10]
ParameterDefinitionRats (IV, 20 mg/kg)Buffalo Calves (IM, 10 mg/kg)Ewes (IM, 10 mg/kg)Humans (IV)

Elimination Half-life0.4 h2.39 ± 0.05 h2.04 ± 0.06 h~2.0 h

Volume of Distribution~0.3 L/kg0.42 ± 0.01 L/kg0.45 ± 0.03 L/kg~0.2–0.3 L/kg
Protein Binding Plasma binding %< 10%~30.7%Not specified~10%
Bioavailability (

)
IM Absorption~90%35.3%88.9%>90%
Clearance (

)
Total Body ClearanceHigh0.12 L/kg/h0.14 L/kg/h~CrCL

Data synthesized from Rajput et al. (2007), Isert et al. (1992), and Sarvaiya et al. (2019).

Mechanistic Insight: Renal Elimination

Cefpirome is excreted largely unchanged (80–90%) in the urine.[3] The mechanism is primarily Glomerular Filtration .[1][4]

  • Evidence: Total body clearance (

    
    ) is approximately equal to Creatinine Clearance (
    
    
    
    ).
  • Implication: In preclinical models with chemically induced renal impairment (e.g., cisplatin-treated rats), cefpirome accumulation is linear and predictable. Unlike some cephalosporins that rely heavily on Organic Anion Transporters (OAT) for tubular secretion, cefpirome's clearance is less susceptible to saturation of tubular transport mechanisms.

Pharmacokinetic Pathway Diagram

PK_Pathway Dose Cefpirome Dosage (IV/IM) Central Central Compartment (Plasma/ECF) Low Protein Binding (<10-30%) Dose->Central Absorption Peripheral Peripheral Compartment (Tissues/Interstitial Fluid) Central->Peripheral Distribution (k12) Kidney Renal Elimination (Glomerular Filtration) Central->Kidney Clearance (Kel) Peripheral->Central Redistribution (k21) Urine Urine (80-90% Unchanged) Kidney->Urine Excretion

Figure 2: Two-compartment disposition of Cefpirome showing predominant renal excretion.

PK/PD Integration

For drug development, the PK profile must be linked to efficacy. Cefpirome is a time-dependent antibiotic.

  • Driver: Time above Minimum Inhibitory Concentration (

    
    ).
    
  • Target: For efficacy, serum concentrations should exceed the MIC of the pathogen for 60–70% of the dosing interval.

  • Preclinical Application: In rat models of sepsis, dosing regimens are fractionated (e.g., q4h or q6h) rather than single large boluses to maintain

    
     due to the short half-life (~0.4h in rats).
    

References

  • Rajput, N., Dumka, V. K., & Sandhu, H. S. (2007). Pharmacokinetics of cefpirome in buffalo calves (Bubalus bubalis) following single intramuscular administration.[5][6] Iranian Journal of Veterinary Research, 8(3), 212-217.[6]

  • Isert, D., et al. (1992). Pharmacokinetics of cefpirome administered intravenously or intramuscularly to rats and dogs. Journal of Antimicrobial Chemotherapy, 29(suppl_A), 31-37.

  • Sarvaiya, V. N., et al. (2019). Plasma pharmacokinetics and dosage regimen of cefpirome sulfate in ewes. Veterinarski Arhiv, 89(2), 159-170.

  • Lipman, J., et al. (2003). Pharmacokinetics and Pharmacodynamics of Cefpirome in Subcutaneous Adipose Tissue of Septic Patients. Antimicrobial Agents and Chemotherapy, 47(12), 3970–3977.

  • Nahata, M. C. (1991). Determination of Cefpirome in Human Plasma by High-Performance Liquid Chromatography. Journal of Liquid Chromatography, 14(10).

Sources

Methodological & Application

Protocols for the In Vitro Determination of Cefpirome Sulfate Minimum Inhibitory Concentrations (MIC)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides detailed, field-proven protocols for determining the in vitro activity of cefpirome sulfate, a fourth-generation cephalosporin antibiotic. Acknowledging the absence of currently maintained clinical breakpoints from major standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), this document focuses on the precise and reproducible determination of the Minimum Inhibitory Concentration (MIC). Adherence to these standardized methodologies ensures the generation of high-quality, comparable data essential for research and development applications.

Introduction and Scientific Rationale

Cefpirome is an injectable, fourth-generation cephalosporin distinguished by its zwitterionic structure, which facilitates penetration across the outer membrane of Gram-negative bacteria and provides stability against many common β-lactamases. Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).

The cornerstone of evaluating the in vitro potency of an antibiotic is antimicrobial susceptibility testing (AST). The goal of AST is to provide a reliable measure of an antimicrobial agent's activity against a specific microorganism.[1] While clinical interpretation often relies on categorizing isolates as Susceptible (S), Intermediate (I), or Resistant (R), these categories are defined by clinical breakpoints which are not currently established for cefpirome by CLSI or EUCAST.[2][3] Therefore, the primary output for cefpirome is the quantitative MIC value (in mg/L), which represents the lowest concentration of the drug that completely inhibits visible microbial growth.[4] This document provides the standardized protocols to accurately determine this critical value.

Status of Cefpirome Clinical Breakpoints

A critical aspect of modern AST is the use of clinical breakpoints to guide therapeutic choices. These breakpoints are established by standards bodies like the Clinical and Laboratory Standards Institute (CLSI) in North America and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) in Europe, based on extensive clinical, microbiological, and pharmacokinetic/pharmacodynamic (PK/PD) data.[5]

As of the latest revisions of the CLSI M100 document and EUCAST Breakpoint Tables, cefpirome is no longer listed , and therefore has no currently maintained clinical breakpoints for interpretation.[2][3][6] Breakpoints for some older cephalosporins were removed from the CLSI M100 document prior to 2010.[7]

Historically, a 1992 study involving clinical isolates from patients treated with cefpirome suggested tentative breakpoints of ≤4 mg/L for "sensitive" and >16 mg/L for "resistance".[8] While this provides valuable historical context, these values are not derived from current PK/PD modeling and should not be used as a substitute for official, modern breakpoints.

Expert Insight: The absence of official breakpoints means that results for cefpirome should be reported as the quantitative MIC value. The interpretation of this MIC in a research or clinical context requires expert analysis, often involving comparison to published MIC distributions for relevant species and consideration of the specific PK/PD properties of the drug.

Core Methodologies for MIC Determination

The two internationally recognized reference methods for determining MIC values are broth microdilution and agar dilution.[2] The disk diffusion method can also be used, but its results (zone diameters) are qualitative and require correlation to MIC breakpoints for interpretation.[9]

Broth Microdilution

This method is considered a gold standard for its efficiency and conservation of reagents. It involves challenging a standardized bacterial inoculum with serial twofold dilutions of cefpirome in a liquid growth medium within a 96-well microtiter plate.

Kirby-Bauer Disk Diffusion

This is a qualitative method where a paper disk impregnated with a specific amount of cefpirome (e.g., 30 µg) is placed on an agar plate swabbed with a standardized bacterial lawn. The drug diffuses into the agar, creating a concentration gradient. The diameter of the resulting zone of growth inhibition is measured after incubation. While this method does not directly yield an MIC, it is a valuable screening tool.[9]

Detailed Experimental Protocols

Critical Reagents and Materials
  • Cefpirome Sulfate Powder: Analytical grade, with known potency. Store as directed by the manufacturer.

  • Solvents: Sterile, deionized water or Dimethyl Sulfoxide (DMSO) for stock solution preparation.

  • Growth Media:

    • Broth: Cation-Adjusted Mueller-Hinton Broth (CAMHB). The concentration of Ca²⁺ and Mg²⁺ is critical for the activity of many antibiotics against certain bacteria.

    • Agar: Mueller-Hinton Agar (MHA) with a depth of 4 mm.

  • Bacterial Strains:

    • Test isolates cultured for purity.

    • Quality Control (QC) Strains: Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™.

  • Equipment: Calibrated pipettes, sterile 96-well microtiter plates, incubator, turbidimeter or McFarland standards, calipers or automated zone reader.

Protocol 1: Cefpirome Broth Microdilution

Step 1: Preparation of Cefpirome Sulfate Stock Solution The causality behind preparing an accurate stock solution is that all subsequent dilutions, and therefore the final MIC value, depend on its initial concentration.

  • Weighing: Accurately weigh the required amount of cefpirome sulfate powder based on its potency. Cefpirome sulfate is soluble in sterile water.[7] Alternatively, for compounds with lower aqueous solubility, DMSO can be used, but the final concentration in the assay must not exceed 1%, as solvents can have physiological effects.[10]

  • Calculation (Example for a 1280 mg/L stock):

    • Weight (mg) = [Desired Concentration (mg/L) * Volume (L)] / [Potency (µg/mg) / 1000 (µg/mg)]

  • Dissolution: Dissolve the powder in the chosen solvent (e.g., sterile deionized water) to create a high-concentration stock (e.g., 1280 mg/L). Vortex to ensure complete dissolution.

  • Sterilization: Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Storage: Aqueous solutions should be prepared fresh.[10] If necessary, aliquots can be stored at -70°C, but stability studies should be performed.

Step 2: Inoculum Preparation The goal is to achieve a final, standardized bacterial concentration of approximately 5 x 10⁵ CFU/mL in each test well. This density is critical for reproducibility.

  • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

  • Transfer colonies to a tube of sterile saline or broth.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL).

  • Within 15 minutes of adjustment, dilute this suspension 1:150 in CAMHB to achieve the target inoculum density of ~1 x 10⁶ CFU/mL. This will be further diluted 1:2 upon addition to the plate.

Step 3: Microtiter Plate Preparation and Inoculation

  • Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.

  • Add 50 µL of the 1280 mg/L cefpirome stock solution to the first well of each row to be tested, creating a concentration of 640 mg/L.

  • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing across the plate to the desired final concentration. Discard 50 µL from the last well. This creates a gradient (e.g., from 64 mg/L to 0.06 mg/L after inoculation).

  • Reserve wells for a growth control (no drug) and a sterility control (no bacteria).

  • Using a multichannel pipette, inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum prepared in Step 2.

  • Seal the plate and incubate at 35°C ± 1°C for 16-20 hours in ambient air.

Step 4: Reading the MIC The MIC is the lowest concentration of cefpirome that shows complete inhibition of visible growth. This is determined by observing the wells for turbidity or a bacterial pellet.

Broth_Microdilution_Workflow cluster_readout Readout G Visually Inspect Wells for Growth (Turbidity) H Determine MIC: Lowest Concentration with No Visible Growth G->H C C D D C->D E E D->E F F E->F F->G

Protocol 2: Cefpirome Kirby-Bauer Disk Diffusion

Step 1: Inoculum Preparation Prepare a 0.5 McFarland standardized bacterial suspension as described in Protocol 1, Step 2.

Step 2: Plate Inoculation The goal is to create a uniform, confluent lawn of bacterial growth.

  • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.

  • Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.

  • Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60 degrees between each application to ensure even coverage.

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

Step 3: Disk Application

  • Using sterile forceps or a disk dispenser, apply a cefpirome disk (e.g., 30 µg) to the center of the inoculated agar plate.

  • Gently press the disk down to ensure complete contact with the agar surface.

  • Once applied, do not move the disk, as initial diffusion begins immediately.

Step 4: Incubation and Measurement

  • Invert the plates and incubate at 35°C ± 1°C for 16-20 hours in ambient air.

  • After incubation, use calipers or a ruler to measure the diameter of the zone of complete growth inhibition to the nearest millimeter.

Disk_Diffusion_Workflow A Prepare 0.5 McFarland Bacterial Suspension B Swab Mueller-Hinton Agar Plate for Confluent Growth A->B C Apply Cefpirome Disk (e.g., 30 µg) to Agar Surface B->C D Invert and Incubate 35°C for 16-20h C->D E Measure Zone of Inhibition Diameter (mm) D->E F Compare Diameter to Interpretive Breakpoints (If Available) E->F

Self-Validating Systems: Quality Control

A protocol is only trustworthy if it includes a self-validating system. In AST, this is achieved through rigorous Quality Control (QC). QC must be performed each day of testing or with each new batch of reagents to verify the performance of the media, disks, cefpirome dilutions, and the operator.

QC Strains: Specific, well-characterized ATCC® strains with known susceptibility profiles are used.

Acceptable QC Ranges: The MIC or zone diameter for a QC strain must fall within a predefined acceptable range. The following table lists the only readily available QC range for cefpirome from historical CLSI documents.

Quality Control StrainMethodAntimicrobial AgentAcceptable QC RangeAuthoritative Source
Escherichia coli ATCC® 25922™Broth Dilution (MIC)Cefpirome0.25 - 1.0 mg/LCLSI M100-S22 (2012)

Important Note: QC ranges for other standard strains (e.g., S. aureus ATCC® 29213™, P. aeruginosa ATCC® 27853™) and for all disk diffusion tests are not listed in recent CLSI or EUCAST documents. Researchers must refer to the disk manufacturer's specifications, historical publications, or establish their own in-house QC ranges through validation studies. If a QC result falls outside the established range, patient results cannot be reported, and the entire run must be investigated and repeated.

References

  • CLSI. Breakpoints Archived From CLSI Document M100 Since 2010. Clinical and Laboratory Standards Institute. Available at: [Link]

  • JMI Laboratories. Impact Assessment of Revised CLSI Cephalosporin Breakpoints (M100-S20, 2010) Using. Available at: [Link]

  • CLSI. CLSI-EUCAST Recommendations for Disk Diffusion Testing. Clinical and Laboratory Standards Institute. Published February 20, 2019. Available at: [Link]

  • Japanese Pharmacopoeia. Cefpiramide Sodium / Official Monographs for Part I. Available at: [Link]

  • EUCAST. Rationale Documents. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • FDA. Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. Updated December 15, 2025. Available at: [Link]

  • CLSI. Breakpoints Eliminated From CLSI Document M100 Since 2010. Clinical and Laboratory Standards Institute. Available at: [Link]

  • EUCAST. Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing. Published December 1, 2021. Available at: [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

  • EUCAST. Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0, 2024. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • bioMérieux. Antimicrobial Susceptibility Testing. Available at: [Link]

  • Fessler, A. T., et al. "Quality control ranges for cefoperazone 30 μg disks for Staphylococcus aureus ATCC® 25923 and Escherichia coli ATCC® 25922." Veterinary Microbiology, vol. 171, no. 1-2, 2014, pp. 275-8. Available at: [Link]

  • EUCAST. MIC and Zone Distributions, ECOFFs. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Turnidge, J., and Paterson, D. L. "Setting and Revising Antibacterial Susceptibility Breakpoints." Clinical Microbiology Reviews, vol. 28, no. 2, 2015, pp. 368-80. Available at: [Link]

  • EUCAST. Rationale Documents. Available at: [Link]

  • EUCAST. Document Archive. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • EUCAST. EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. Published August 9, 2025. Available at: [Link]

  • Shrivastava, S. M., et al. "Studies on Susceptibility, Minimum Inhibitory Concentration and Time Kill Curve of Cefpirome and Sulbactam in Combination and Cefpirome Alone in Proteus vulgaris, Pseudomonas aeruginosa, Escherichia coli and Klebsiella pneumoniae." Journal of Pure and Applied Microbiology, vol. 3, no. 1, 2009, pp. 325-30. Available at: [Link]

  • Simner, P. J., et al. "Understanding and Addressing CLSI Breakpoint Revisions: a Primer for Clinical Laboratories." Journal of Clinical Microbiology, vol. 57, no. 6, 2019, e00203-19. Available at: [Link]

  • Public Health England. Quality Control of Antimicrobial Susceptibility Testing. Available at: [Link]

  • Castanheira, M., et al. "Determination of Disk Diffusion and MIC Quality Control Guidelines for High-Dose Cefepime-Tazobactam (WCK 4282), a Novel Antibacterial Combination Consisting of a β-Lactamase Inhibitor and a Fourth-Generation Cephalosporin." Journal of Clinical Microbiology, vol. 55, no. 12, 2017, pp. 3476-85. Available at: [Link]

  • G-L.I.C. Group. "Does the adoption of EUCAST susceptibility breakpoints affect the selection of antimicrobials to treat acute community-acquired respiratory tract infections?" BMC Infectious Diseases, vol. 12, 2012, p. 182. Available at: [Link]

  • Khan, Z. A., et al. "Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods." Antibiotics, vol. 12, no. 11, 2023, p. 1599. Available at: [Link]

  • EUCAST. EUCAST Home. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Shah, P. M., et al. "Comparison of clinical response to cefpirome treatment and minimum inhibitory concentration of causative isolates. Microbiological and Clinical Study Groups." Journal of Antimicrobial Chemotherapy, vol. 29, suppl. A, 1992, pp. 75-80. Available at: [Link]

  • Asia-Pacific Economic Cooperation. Antimicrobial Susceptibility Testing. Available at: [Link]

Sources

Application Note: Precision Spectrophotometric Quantification of Cefpirome Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details two validated spectrophotometric protocols for the quantification of Cefpirome Sulfate, a fourth-generation cephalosporin antibiotic.

  • Method A (Direct UV): A rapid, non-destructive method suitable for bulk drug substance purity analysis (API).

  • Method B (Oxidative Coupling): A highly specific colorimetric assay using 3-methyl-2-benzothiazolinone hydrazone (MBTH), designed for pharmaceutical dosage forms where excipient interference must be minimized.

These protocols are engineered to meet ICH Q2(R1) validation standards, ensuring linearity, precision, and accuracy.

Scientific Background & Mechanism[1][2]

Cefpirome Sulfate contains a cephem nucleus with an aminothiazolyl radical.[1][2] Its quantification relies on two distinct chemical properties:[1]

  • UV Absorption: The conjugated

    
     systems in the aminothiazolyl and cephem rings absorb strongly in the UV region (260–275 nm).
    
  • Redox Potential: The drug can undergo oxidative coupling. In Method B, Ferric Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) oxidizes MBTH to a reactive cation, which then couples with Cefpirome (likely at the active methylene group or the amino group) to form a stable, green-colored chromogen absorbing in the visible range (635 nm).
    
Method Selection Guide

Use the following logic to select the appropriate protocol for your sample matrix.

MethodSelection Start Start: Sample Analysis SampleType Is the sample Pure API or Complex Formulation? Start->SampleType Pure Pure API / Raw Material SampleType->Pure Pure Complex Tablet/Injectable Formulation SampleType->Complex Formulation DirectUV Method A: Direct UV (0.1 M HCl @ 271 nm) High Speed, Moderate Specificity Pure->DirectUV Colorimetric Method B: MBTH Assay (FeCl3 + MBTH @ 635 nm) High Specificity, No Excipient Interference Complex->Colorimetric

Figure 1: Decision matrix for selecting the optimal spectrophotometric method based on sample complexity.

Method A: Direct UV Spectrophotometry

Best for: Raw material testing, dissolution profiling, and pure drug solutions.

Reagents & Equipment
  • Solvent: 0.1 M Hydrochloric Acid (HCl). Prepare by diluting 8.5 mL of concentrated HCl to 1000 mL with distilled water.

  • Equipment: Double-beam UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent) with 10 mm matched quartz cells.

  • Standard: Cefpirome Sulfate Reference Standard (purity >99%).

Protocol Steps
  • Stock Preparation: Accurately weigh 100 mg of Cefpirome Sulfate. Dissolve in 0.1 M HCl in a 100 mL volumetric flask.

    • Concentration:

      
      .[1]
      
  • Working Standard: Dilute 10 mL of Stock into a 100 mL volumetric flask with 0.1 M HCl.

    • Concentration:ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      .[1][2]
      
  • Calibration Series: Prepare aliquots of 0.2, 0.4, 0.6, 0.8, and 1.0 mL of the Working Standard into 10 mL volumetric flasks. Dilute to mark with 0.1 M HCl.

    • Range:

      
      .[1]
      
  • Measurement:

    • Scan the baseline using 0.1 M HCl as the blank.

    • Measure absorbance at 271 nm (Isobestic point/Max absorption).

Data Analysis (Method A)

Calculate the concentration using the Beer-Lambert Law:



  • Linearity: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    
    
  • Correlation Coefficient (

    
    ): 
    
    
    
  • Typical Regression Equation:

    
     (Example only; determine experimentally).
    

Method B: Oxidative Coupling with MBTH

Best for: Injectable powders, formulations with stabilizers, or biological fluids where UV interference is high.

Reagents[1][2][4]
  • MBTH Solution (0.2% w/v): Dissolve 200 mg of 3-methyl-2-benzothiazolinone hydrazone hydrochloride in 100 mL distilled water. Prepare fresh daily.

  • Ferric Chloride Solution (0.5% w/v): Dissolve 500 mg of

    
     in 100 mL distilled water.
    
  • Diluent: Distilled Water.

Reaction Mechanism Workflow

MBTH_Mechanism MBTH MBTH Reagent OxMBTH Electrophilic Intermediate (Oxidized MBTH) MBTH->OxMBTH Oxidation FeCl3 FeCl3 (Oxidant) FeCl3->OxMBTH Complex Green Chromogen (Abs @ 635 nm) OxMBTH->Complex Coupling Drug Cefpirome Sulfate Drug->Complex

Figure 2: Reaction pathway. Ferric chloride oxidizes MBTH, which then couples with Cefpirome to form a stable green complex.[3]

Protocol Steps
  • Standard Preparation: Dissolve 100 mg Cefpirome Sulfate in 100 mL distilled water (

    
    ). Dilute further to obtain a working standard of 
    
    
    
    .
  • Reaction Setup:

    • Pipette aliquots (0.25 – 2.0 mL) of working standard into a series of 10 mL volumetric flasks.

    • Add 2.0 mL of Ferric Chloride (0.5%) solution.

    • Add 2.0 mL of MBTH (0.2%) solution.

  • Incubation:

    • Mix gently and let stand at room temperature for 30 minutes . A green color will develop.[3]

  • Final Dilution: Make up the volume to 10 mL with distilled water.

  • Measurement:

    • Measure absorbance at 635 nm against a reagent blank (prepared identically but without the drug).

Data Analysis (Method B)
  • Linearity Range: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    .[1]
    
  • Sensitivity: This method is generally more sensitive to the specific functional groups of Cefpirome than direct UV.

  • Stability: The color is stable for >2 hours.

Validation Framework (Self-Validating System)

To ensure the trustworthiness of your results, perform the following validation checks for every new batch of reagents.

Linearity & Range Table
ParameterMethod A (Direct UV)Method B (MBTH)

271 nm635 nm
Beer's Law Limit


Molar Absorptivity HighModerate-High
LOD (Limit of Detection)


Recovery Studies (Accuracy)

Perform a spike-recovery test to validate the method against matrix effects.

  • Take a pre-analyzed sample (e.g.,

    
    ).
    
  • Spike with known standard (add

    
    ).
    
  • Calculate % Recovery:

    
    
    Acceptance Criteria:
    
    
    
    .
Precision[1][5]
  • Repeatability: Measure the same sample (

    
    ) six times.
    
    • Acceptance: RSD < 2.0%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Non-linear calibration Old MBTH reagent (Method B).Prepare MBTH fresh daily; it oxidizes naturally over time.
High Blank Absorbance Contaminated solvent or dirty cuvettes.Use HPLC grade water; clean cuvettes with methanol.
Drifting Readings Incomplete reaction (Method B).Ensure full 30-minute incubation time.
Shift in

pH drift (Method A).Ensure 0.1 M HCl is accurately prepared. pH affects UV spectrum.

References

  • Oppe, T. P., et al. (2019).[4] Development and validation of UV-spectrophotometry and liquid chromatography methods for determination of cefpirome in raw material and pharmaceutical dosage. Drug Analytical Research.

  • Rao, J. V., et al. (2005). Spectrophotometric Assay of Cefpirome sulfate. Indian Journal of Pharmaceutical Sciences, 67(6), 747-748.

  • Saradhi, S. V., et al. (2007).[5] Novel Spectrophotometric Method for the Determination of Cephalosporin Antibiotic in Pharmaceutical Dosage Form. Oriental Journal of Chemistry, 23(3).

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Advanced Application Note: Protocol for Cefpirome Sulfate Stability Testing in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Context[1][2]

Cefpirome sulfate (CPS) is a fourth-generation cephalosporin distinguished by a quaternary ammonium group at the C-3 position of the cephem nucleus.[1] This zwitterionic structure confers broad-spectrum activity and resistance to


-lactamases but introduces unique stability challenges in aqueous media.

Unlike simple organic molecules, CPS degradation is governed by specific acid-base catalysis rather than general buffer catalysis. Its stability is strictly pH-dependent, with a narrow window of maximal stability between pH 4.0 and 6.0 .[2][3] Outside this range, the


-lactam ring undergoes rapid hydrolysis, leading to the formation of open-ring metabolites and geometric isomers (

-isomers).

This Application Note provides a rigorous, self-validating protocol for assessing CPS stability. It moves beyond standard pharmacopeial assays by integrating kinetic profiling with a validated stability-indicating HPLC method.

Mechanism of Degradation[1][5][6][7]

To design an effective stability study, one must understand the "enemy": the degradation pathway. CPS degradation in aqueous solution follows pseudo-first-order kinetics .

The observed rate constant (


) is defined by the summation of catalytic contributions from hydronium ions, hydroxide ions, and water acting on the various ionic species of CPS (cationic, zwitterionic, anionic).[3]


Key Mechanistic Insights:

  • Acidic Media (pH < 3): Protonation of the C-7 amide promotes hydrolysis.

  • Alkaline Media (pH > 8): Hydroxide ion attack on the

    
    -lactam carbonyl is rapid and irreversible.
    
  • Neutral/Slightly Acidic (pH 4-6): The zwitterionic form predominates and exhibits the lowest reactivity.

Visualization: Degradation Logic & Experimental Workflow

CPS_Degradation_Workflow CPS Cefpirome Sulfate (Aqueous Solution) Conditions Stress Conditions (pH, Temp, Ox, Light) CPS->Conditions Expose Analysis HPLC-DAD Analysis (Stability Indicating) CPS->Analysis Quantify Parent Pathway Degradation Pathway (Hydrolysis of Beta-Lactam) Conditions->Pathway Activates Products Degradation Products (Open-ring, Isomers) Pathway->Products Generates Products->Analysis Detect Impurities Decision Kinetic Evaluation (k_obs, t_90) Analysis->Decision Calculate

Figure 1: Logical flow of the stability study, linking stress conditions to mechanistic degradation and analytical output.

Protocol 1: Stability-Indicating HPLC Method

Expert Insight: Simple binary mobile phases (e.g., Methanol:Water) often fail to retain the polar open-ring degradation products of CPS, causing them to co-elute with the solvent front. This protocol utilizes an ammonium acetate buffer to ensure proper ionization control and retention of the zwitterionic parent compound.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (250 mm × 4.6 mm, 5 µm)Provides sufficient surface area for separating isomers.
Mobile Phase Acetonitrile : 12 mM Ammonium Acetate (10:90 v/v)High aqueous content buffers the zwitterion; Acetate is MS-compatible.
Flow Rate 1.0 mL/minStandard flow for optimal theoretical plates on 5µm particles.
Detection UV at 270 nmMax absorbance of the aminothiazolyl moiety; sensitive for parent & metabolites.
Temperature 30°CControls viscosity and retention time reproducibility.
Injection Vol 10 - 20 µLDependent on sensitivity requirements.
Run Time 15 minutesSufficient to elute late-eluting isomers.
System Suitability Test (SST) - Mandatory

Before analyzing stability samples, the system must pass these criteria:

  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for zwitterions which tend to tail).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • RSD of Peak Area:

    
     (n=6 injections).
    

Protocol 2: Forced Degradation (Stress Testing)

This protocol is designed to generate degradation products to validate the HPLC method's specificity.

Preparation of Stock Solution: Dissolve CPS in Mobile Phase to a concentration of 1.0 mg/mL.

Stress Conditions & Procedure[2][8][9]
Stress TypeReagent / ConditionProcedureNeutralization/Quenching
Acid Hydrolysis 0.1 M HClMix 5 mL Stock + 5 mL 0.1 M HCl. Incubate at 25°C for 4-24 hrs.Neutralize with 0.1 M NaOH to pH 4-6 before injection.
Alkaline Hydrolysis 0.1 M NaOHMix 5 mL Stock + 5 mL 0.1 M NaOH. Incubate at 25°C for < 4 hrs (Rapid degradation).Neutralize with 0.1 M HCl immediately to stop reaction.
Oxidative 3%

Mix 5 mL Stock + 5 mL

. Incubate at RT for 24 hrs.
Dilute with mobile phase; inject immediately.
Thermal 60°C (Water bath)Incubate Stock solution at 60°C for 24-48 hrs.Cool to RT.
Photolytic UV / SunlightExpose to 1.2 million lux hours (ICH Q1B option).Keep dark control wrapped in foil.

Critical Control Point: Alkaline degradation of cephalosporins is extremely fast. Monitor visually for color change (yellowing) and inject hourly to capture intermediate degradation products before total mineralization occurs.

Protocol 3: Kinetic pH Profile Study

To determine the shelf-life and optimal formulation pH, a kinetic study across the pH range is required.

Buffer Preparation (Constant Ionic Strength)

Do not use simple buffers that might catalyze the reaction. Use buffers with low catalytic activity or adjust ionic strength (


) to 0.5 M using KCl.
  • pH 2.0 - 4.0: Citrate Buffer

  • pH 4.0 - 6.0: Acetate Buffer

  • pH 6.0 - 8.0: Phosphate Buffer

  • pH 8.0 - 10.0: Borate Buffer

Experimental Workflow
  • Thermostat: Set water bath to specific temperatures (e.g., 25°C, 37°C, 45°C, 60°C).

  • Initiation: Add CPS to pre-heated buffer to achieve ~50 µg/mL.

  • Sampling: Withdraw 1.0 mL aliquots at defined intervals (0, 30, 60, 90, 120 min).

  • Quenching: Immediately cool sample on ice and dilute with Mobile Phase (pH 5.0) to "freeze" the reaction.

  • Analysis: Inject into HPLC.

Kinetic Calculations

Plot


 versus time (

). The slope of the line is

.


Calculate Shelf-life (


) for each pH:


Visualization: Kinetic Study Decision Tree

Kinetic_Study Start Start Kinetic Study Prep Prepare Buffers (pH 2-10, Constant Ionic Strength) Start->Prep Incubate Incubate CPS at T (e.g. 40°C) Prep->Incubate Sample Withdraw Aliquot at time t Incubate->Sample t = 0, 30, 60... Quench Quench/Neutralize (Dilute in Mobile Phase) Sample->Quench Immediate Inject HPLC Injection Quench->Inject Calc Plot ln(C) vs t Calculate k_obs Inject->Calc Calc->Incubate Next Temp/pH

Figure 2: Step-by-step workflow for the kinetic profiling of Cefpirome Sulfate.

References

  • Zalewski, P., et al. (2016).[3] "Stability of Cefpirome Sulfate in Aqueous Solutions." Acta Poloniae Pharmaceutica - Drug Research, 73(1), 23-27.

  • Rao, K. S., et al. (2011).[4][1] "New RP-HPLC method for the estimation of cefpirome sulfate in bulk and pharmaceutical dosage forms." Chronicles of Young Scientists, 2(2), 93-97.[1]

  • BenchChem Technical Support. (2025). "Cefpirome Stability and Degradation in Aqueous Solutions." BenchChem Protocols.

  • Jelińska, A., et al. (2008). "Stability of Fourth Generation Cephalosporins." Current Pharmaceutical Analysis, 4(3). (Contextual grounding for general cephalosporin hydrolysis mechanisms).

Sources

synthesis and purification of cefpirome sulfate for laboratory use

[1][2][3]

Abstract & Chemical Strategy

Cefpirome sulfate is a fourth-generation cephalosporin antibiotic characterized by a quaternary ammonium group (2,3-cyclopentenopyridine) at the C-3 position and an aminothiazolyl-methoxyimino moiety at the C-7 position.[1][2] This zwitterionic structure facilitates rapid penetration through the outer membrane of Gram-negative bacteria.

Synthetic Strategy: The synthesis follows a convergent "C-3 First" approach. Direct functionalization of 7-Amino Cephalosporanic Acid (7-ACA) at the C-3 position yields the key intermediate 7-ACP (7-Amino-3-[(2,3-cyclopentenopyridinium-1-yl)methyl]-3-cephem-4-carboxylate). This is followed by N-acylation at C-7 using an activated thioester.[3] This route minimizes the risk of Δ3/Δ2 isomerization and degradation of the sensitive oxime side chain.

Retrosynthetic Analysis (DOT Visualization)

RetrosynthesisCefpiromeCefpirome Sulfate(Target Molecule)Intermediate7-ACP(Key Intermediate)Intermediate->CefpiromeAcylation & Salt FormationSideChainAE Active Ester(C-7 Acylating Agent)SideChain->CefpiromeStart17-ACA(Core Scaffold)Start1->IntermediateSilylation & Nucleophilic SubstitutionStart22,3-Cyclopentenopyridine(C-3 Substituent)Start2->IntermediateReagentsTMSI / HMDS(Silylating Agents)Reagents->Intermediate

Figure 1: Retrosynthetic strategy for Cefpirome Sulfate via the 7-ACP intermediate.

Materials & Equipment

Key Reagents
ReagentRolePurity Requirement
7-ACA Starting Material≥ 98% (HPLC)
2,3-Cyclopentenopyridine C-3 Nucleophile≥ 97%
HMDS (Hexamethyldisilazane) Silylating Agent (Protection)Synthesis Grade
TMSI (Iodotrimethylsilane) Activator / Lewis Acid≥ 97% (Handle under N₂)
AE Active Ester C-7 Acylating Agent≥ 95% (Syn-isomer)
Sulfuric Acid (H₂SO₄) Salt Formation20% v/v Aqueous Solution
Dichloromethane (DCM) SolventAnhydrous
N,N-Dimethylformamide (DMF) SolventAnhydrous

Note: "AE Active Ester" refers to (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid 2-benzothiazolyl thioester (MAEM).

Experimental Protocol

Phase 1: Synthesis of 7-ACP Intermediate

Objective: Introduce the quaternary ammonium group at C-3 while protecting the C-7 amine and C-4 carboxyl groups.

  • Silylation (Protection):

    • In a dry 3-neck round-bottom flask under Nitrogen (N₂), suspend 7-ACA (13.6 g, 50 mmol) in Dichloromethane (DCM, 100 mL) .

    • Add HMDS (19.3 g, 120 mmol) dropwise at 15°C.

    • Reflux or stir at 25–30°C for 60–90 minutes until a clear solution is obtained (formation of soluble silyl ester/amine).

  • C-3 Substitution:

    • Cool the solution to 0–5°C.

    • Add TMSI (12.0 g, 60 mmol) followed by 2,3-Cyclopentenopyridine (8.0 g, 54 mmol) .

    • Expert Insight: TMSI activates the C-3 acetoxy group, making it a better leaving group.

    • Stir at 20–25°C for 3–4 hours. Monitor by HPLC for the disappearance of 7-ACA.

  • Hydrolysis & Isolation:

    • Quench the reaction by adding the mixture into cold Methanol/Water (1:1, 100 mL) to remove silyl groups.

    • Adjust pH to 1.0–2.0 with dilute HCl to ensure the product remains in the aqueous phase as a salt, removing non-polar impurities.

    • Precipitate 7-ACP by adjusting pH to the isoelectric point (~7.0) or by adding Acetone (300 mL) .

    • Filter the white/off-white solid and dry in vacuo.

    • Target Yield: ~85–90%.

Phase 2: Acylation to Cefpirome

Objective: Attach the aminothiazolyl side chain to the 7-ACP nucleus.

  • Acylation Reaction:

    • Dissolve 7-ACP (15.7 g, 40 mmol) in a mixture of Water (40 mL) and DMF (50 mL) .

    • Cool to 0–5°C.

    • Add AE Active Ester (MAEM) (20.0 g, 50 mmol) .

    • Slowly add Triethylamine (TEA) to maintain pH 7.0–7.5. Caution: High pH (>8.5) causes β-lactam ring opening.

    • Stir at 0–5°C for 2–4 hours.

  • Work-up:

    • Extract the reaction mixture with DCM (2 x 50 mL) to remove unreacted active ester and benzothiazole byproducts.

    • Retain the aqueous phase containing Cefpirome (zwitterion).

Phase 3: Purification and Sulfate Salt Formation

Objective: Isolate high-purity Cefpirome Sulfate crystals.

  • Decolorization:

    • Add activated carbon (10% w/w relative to substrate) to the aqueous phase. Stir for 15 mins and filter through Celite.

  • Sulfate Crystallization:

    • Cool the filtrate to 5–10°C.

    • Slowly add 20% Sulfuric Acid to adjust pH to ~1.5–2.0.

    • Add Ethanol or Acetone (approx. 3-4 volumes) dropwise to induce crystallization.

    • Critical Step: Allow "aging" of crystals for 1 hour at 0°C to ensure sulfate stoichiometry (1:1 salt).

  • Filtration:

    • Filter the white crystalline powder. Wash with cold Ethanol.

    • Dry under vacuum at 40°C.

Purification Workflow (DOT Visualization)

PurificationCrudeCrude AqueousReaction MixExtractDCM Extraction(Remove Organics)Crude->ExtractWashCarbonActivated CarbonTreatmentExtract->CarbonAqueous LayerAcidAcidification(H2SO4, pH ~1.8)Carbon->AcidFiltrateCrystCrystallization(Add Ethanol/Acetone)Acid->CrystFinalCefpirome SulfateCrystalsCryst->FinalFilter & Dry

Figure 2: Downstream processing and purification workflow.

Analytical Characterization (Quality Control)

To validate the synthesis, use the following HPLC parameters. This method separates the syn-isomer (active) from the anti-isomer and other degradation products.

ParameterCondition
Column C18 (e.g., Lichrospher RP-18, 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M Ammonium Acetate (pH 5.0)
Mobile Phase B Acetonitrile
Gradient Isocratic 90:10 (A:B) or Gradient 5% -> 30% B over 20 min
Flow Rate 1.0 mL/min
Detection UV @ 270 nm
Retention Time ~2.7 - 4.0 min (depending on exact organic modifier)

Self-Validating Check:

  • Appearance: White to pale yellow crystalline powder.

  • Solubility: Soluble in water; insoluble in ethanol/acetone.

  • NMR (D₂O): Confirm presence of cyclopentenopyridine protons (multiplets at ~2.2, 3.1, 8.0-9.0 ppm) and the thiazole proton (singlet at ~6.9 ppm).

Expert Insights & Troubleshooting

  • Syn/Anti Isomerism: The oxime group at C-7 is sensitive to light and low pH. Perform the acylation in the dark if possible. If the anti-isomer (>5%) is detected by HPLC, recrystallize from water/ethanol.

  • Hygroscopicity: Cefpirome sulfate is hygroscopic. Store in a desiccator at -20°C for long-term stability.

  • Resin Purification: If crystallization yields low purity (<98%), pass the aqueous solution (before adding H₂SO₄) through a Diaion HP-20 resin column. Elute with water -> 10% Isopropanol to remove inorganic salts and polar impurities before crystallization.

References

  • Patsnap. (2010). Method for synthesizing cefpirome sulfate - CN101747349A. Link

  • National Institutes of Health (NIH). (2012). New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate. Link

  • PrepChem. (n.d.). Synthesis of 7-[2-(2-amino-4-thiazolyl)-2-methoxyiminoacetamido]-3-cephem-4-carboxylic acid. Link

  • Google Patents. (2009). Synthesis method of antibiotic cefpirome sulfate - CN100500671C. Link

  • TSI Journals. (n.d.). Determination of Cefpirome Sulfate by a New Spectrophotometric Method. Link

Application Note: Cefpirome Sulfate in Murine Neutropenic Thigh Infection Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Cefpirome Sulfate , a fourth-generation cephalosporin, within preclinical Febrile Neutropenia (FN) research models. Unlike third-generation agents (e.g., ceftazidime), cefpirome possesses a quaternary ammonium group, rendering it zwitterionic. This structural characteristic facilitates rapid penetration through the outer membrane porins of Gram-negative bacteria and enhances stability against AmpC


-lactamases.

This protocol focuses on the Neutropenic Thigh Infection Model , the gold standard for evaluating time-dependent antibiotics (


) in immunocompromised hosts.

Part 1: Pharmacological Rationale & Mechanism[1]

The Zwitterionic Advantage

Cefpirome’s efficacy in FN models is driven by its ability to evade resistance mechanisms that neutralize earlier cephalosporins.

  • Porin Penetration: The dipolar (zwitterionic) nature allows for neutral net charge at physiological pH, accelerating diffusion through the OmpF and OmpC porin channels of Gram-negative bacteria (e.g., Pseudomonas aeruginosa).

  • Target Affinity: Cefpirome exhibits high affinity for PBP3 (leading to filamentation) and PBP1a/1b (leading to rapid lysis).

  • AmpC Stability: It resists hydrolysis by chromosomal AmpC

    
    -lactamases, a common resistance determinant in Enterobacter spp. and Citrobacter spp.
    
Mechanism of Action Visualization

The following diagram illustrates the pathway from administration to bacterial lysis, highlighting the resistance evasion mechanisms.

CefpiromeMechanism Admin Cefpirome Administration Circulation Systemic Circulation (Free Drug Fraction) Admin->Circulation GramNeg Gram-Negative Outer Membrane Circulation->GramNeg Porins OmpF/OmpC Porin Channels (Rapid Diffusion via Zwitterionic Charge) GramNeg->Porins Facilitated Entry Periplasm Periplasmic Space Porins->Periplasm AmpC AmpC Beta-Lactamase Periplasm->AmpC Exposure PBPs Target Binding (High Affinity: PBP3, PBP1a/1b) Periplasm->PBPs AmpC->Periplasm Hydrolysis Fails (High Stability) Lysis Cell Lysis & Bacterial Death PBPs->Lysis Inhibition of Peptidoglycan Synthesis

Figure 1: Mechanism of Action highlighting Cefpirome's zwitterionic penetration and AmpC stability.

Part 2: Experimental Protocols

Model Establishment: Neutropenic Thigh Infection

The objective is to reduce circulating neutrophils to


 to mimic the immunocompromised state of FN patients.

Reagents:

  • Cyclophosphamide (CPM): Reconstitute in sterile saline.

  • Animals: Female CD-1 or ICR mice (20–25g). Note: Females are preferred due to less aggressive behavior when group-housed.

Protocol:

  • Day -4 (Induction 1): Administer CPM 150 mg/kg via intraperitoneal (IP) injection.

  • Day -1 (Induction 2): Administer CPM 100 mg/kg via IP injection.

  • Validation (Optional): Collect blood via saphenous vein from sentinel mice to verify neutropenia (

    
    ).
    
Bacterial Inoculation[2]
  • Culture Prep: Grow specific pathogen (e.g., P. aeruginosa ATCC 27853) overnight on Trypticase Soy Agar.

  • Suspension: Resuspend colonies in sterile saline to achieve

    
     (0.1 OD at 600nm is a common approximation, but must be verified).
    
  • Infection (Time 0): Inject 0.1 mL of the bacterial suspension intramuscularly (IM) into the biceps femoris (thigh muscle) of each mouse.

    • Target Inoculum:

      
       CFU/thigh.
      
Cefpirome Administration & PK Bridging

Critical Pharmacokinetic Challenge: Cefpirome has a short half-life (


) in mice (~15–20 mins) compared to humans (~2 hours). To mimic human pharmacodynamics, you must use Dose Fractionation .

Dosing Strategy:

  • Human Target: Time above MIC (

    
    ) of 60–70%.
    
  • Murine Regimen: Administer Cefpirome subcutaneously (SC) every 1 to 2 hours (q1h or q2h) to sustain plasma levels.

ParameterHuman ValueMurine ChallengeSolution
Half-life (

)
~2.0 hours~0.25 - 0.3 hoursFrequent dosing (q1h/q2h)
Protein Binding <10%<10%Minimal correction needed
Route IVSCSC provides smoother absorption profile in mice

Experimental Workflow Diagram:

Workflow cluster_0 Neutropenia Induction cluster_1 Infection & Treatment DayMinus4 Day -4: CPM 150 mg/kg DayMinus1 Day -1: CPM 100 mg/kg DayMinus4->DayMinus1 Infect T=0h: IM Inoculation (Thigh) DayMinus1->Infect HarvestBaseline T=2h: Harvest Control Group (Baseline CFU) Infect->HarvestBaseline TreatStart T=2h: Start Cefpirome Rx (q2h SC) Infect->TreatStart HarvestFinal T=26h: Harvest Treated Group (Efficacy Endpoint) TreatStart->HarvestFinal 24h Therapy Duration

Figure 2: Experimental timeline from immunosuppression to endpoint analysis.

Part 3: Data Analysis & Efficacy Metrics

Tissue Harvesting
  • Euthanasia: Euthanize mice via

    
     asphyxiation or cervical dislocation at T=26h (24h post-treatment start).
    
  • Dissection: Aseptically remove the infected thigh muscle.

  • Homogenization: Place muscle in 5-10 mL sterile saline. Homogenize (e.g., Polytron) until tissue is fully dispersed.

    • Critical Checkpoint: Keep samples on ice to prevent bacterial overgrowth post-mortem.

CFU Quantification
  • Serial Dilution: Prepare 10-fold serial dilutions (

    
     to 
    
    
    
    ) of the homogenate.
  • Plating: Plate 10-50

    
    L of each dilution onto nutrient agar. Incubate at 37°C for 18–24 hours.
    
  • Calculation:

    
    
    
Reporting Results

Efficacy is defined as the change in bacterial load relative to the baseline control (harvested at T=2h).

GroupLog10 CFU/Thigh (Mean ± SD)Interpretation
Baseline Control (T=2h)

Starting bacterial load
Untreated Control (T=26h)

Bacterial growth in absence of drug
Cefpirome Low Dose

Bacteriostatic effect (stasis)
Cefpirome High Dose

Bactericidal effect (>2 log kill)

References

  • Craig WA. (1998). Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men. Clinical Infectious Diseases.

  • Andes D, Craig WA. (2002). Animal models of pharmacokinetics and pharmacodynamics: a critical review. International Journal of Antimicrobial Agents.

  • Niki Y, et al. (1984). In vitro and in vivo activity of cefpirome (HR 810), a new cephalosporin. Antimicrobial Agents and Chemotherapy.[1][2][3][4][5][6]

  • Lipman J, et al. (2001). Pharmacokinetics of cefpirome in critically ill patients with sepsis. Journal of Antimicrobial Chemotherapy.

  • Turnidge JD. (1998). The pharmacodynamics of cephalosporins. Clinical Infectious Diseases.

Sources

Troubleshooting & Optimization

Technical Support Center: Cefpirome Sulfate Stability & Degradation Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cefpirome Sulfate Degradation in Culture Media Content Type: Technical Support Guide (Q&A Format) Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Stability Paradox of Fourth-Generation Cephalosporins

Cefpirome sulfate is a fourth-generation cephalosporin valued for its zwitterionic structure, which allows rapid penetration through the outer membrane of Gram-negative bacteria.[1] However, this same structural feature—specifically the quaternary nitrogen at the C-3 position and the sensitive


-lactam ring—renders it chemically labile in standard cell culture environments.

This guide addresses the most common failure mode in cefpirome experiments: unintended degradation . Unlike stable small molecules, cefpirome undergoes rapid hydrolysis dependent on pH, temperature, and buffer composition. The following modules provide a self-validating troubleshooting framework to ensure your experimental data reflects drug activity, not drug disappearance.

Module 1: Stability Fundamentals & Stock Preparation

Q: Why does my cefpirome stock solution turn yellow/orange after 24 hours?

Diagnosis: This indicates oxidative degradation and hydrolysis of the


-lactam ring.
Mechanism:  Cefpirome contains a highly strained 

-lactam ring fused to a dihydrothiazine ring. In aqueous solution, nucleophilic attack (often by water or hydroxide ions) opens the

-lactam ring, destroying antimicrobial activity. This process is often accompanied by discoloration due to the formation of conjugated degradation products.

Corrective Protocol:

  • Solvent Choice: Do not store cefpirome in PBS or media at 4°C for extended periods. The optimal pH for stability is 4.0 – 6.0 [1].[2][3] Standard physiological buffers (pH 7.4) accelerate hydrolysis.

  • Reconstitution: Prepare fresh stock solutions immediately before use. If storage is unavoidable, dissolve in sterile water or 12 mM Ammonium Acetate (pH 5.0) and freeze at -20°C or -80°C.

  • Usage Rule: Discard any aqueous stock solution older than 24 hours if stored at room temperature.

Q: What is the solubility limit, and does it affect stability?

Technical Insight: Cefpirome sulfate is soluble in water (~10 mg/mL) and DMSO (~10 mg/mL). However, high concentrations in unbuffered water can lead to local pH shifts that catalyze auto-degradation.

Table 1: Solubility & Stability Profile

ParameterSpecificationCritical Note
Optimal pH Range 4.0 – 6.0Degradation rate (

) is lowest here [1].[3]
Critical pH Threshold > 9.0Rapid hydrolysis occurs; half-life reduces to minutes [1].
Solubility (Water) ~10 mg/mLEnsure complete dissolution to avoid micro-precipitates.
Solubility (DMSO) ~10 mg/mLPreferred for high-concentration stocks; reduces hydrolysis risk during storage.
Incompatibility Amphotericin BPrecipitates or degrades when mixed [2].

Module 2: In-Culture Degradation & Experimental Design

Q: Why is the MIC increasing over time in my long-duration assays?

Diagnosis: The effective concentration of the drug is dropping below the inhibitory threshold due to thermal and pH-mediated hydrolysis. Causality: At 37°C in pH 7.4 media (standard cell culture conditions), cefpirome follows pseudo-first-order degradation kinetics. The half-life (


) can be significantly shorter than the incubation period of 24-48 hours.

Troubleshooting Workflow: If you observe loss of potency, you must validate the "Area Under the Curve" (AUC) of the drug concentration, not just the starting concentration.

Cefpirome_Troubleshooting Start Issue: Loss of Cefpirome Potency Check_pH Step 1: Check Media pH Start->Check_pH pH_High pH > 7.5? Check_pH->pH_High Adjust_Buffer Action: Switch to pH 6.0-7.0 or Supplement Media pH_High->Adjust_Buffer Yes Check_Temp Step 2: Check Temperature pH_High->Check_Temp No Adjust_Buffer->Check_Temp Temp_High Incubation > 24h @ 37°C? Check_Temp->Temp_High Supplement Action: Perform Media Exchange every 12h Temp_High->Supplement Yes Check_Serum Step 3: Serum Interaction Temp_High->Check_Serum No Supplement->Check_Serum Serum_High Serum > 10%? Check_Serum->Serum_High Protein_Bind Action: Account for Protein Binding (~10%) Serum_High->Protein_Bind Yes

Figure 1: Logical troubleshooting flow for identifying the root cause of potency loss during incubation.

Q: How does pH specifically impact the degradation mechanism?

Mechanism: The degradation is driven by specific acid-base catalysis.[2][3][4]

  • Acidic (pH < 3): Protonation of the carboxyl group leads to instability.

  • Neutral/Basic (pH > 7): Hydroxide ions attack the

    
    -lactam carbonyl carbon. This opens the ring, forming a biologically inactive product (often a penicilloic acid derivative).[5]
    
  • Buffer Catalysis: Phosphate and acetate buffers can act as general acid/base catalysts, potentially accelerating degradation compared to unbuffered water at the same pH [1].

Module 3: Analytical Validation (HPLC Protocol)

Q: How do I validate the actual concentration of cefpirome in my media?

Standard: Do not rely on calculated concentrations. You must measure the concentration using a Stability-Indicating HPLC Method .[6] A stability-indicating method can resolve the intact drug from its degradation products.

Protocol: Validated HPLC Method for Cefpirome Sulfate [1][3]

  • Objective: Quantify intact Cefpirome Sulfate in the presence of degradation products.

  • Instrumentation: HPLC with Diode Array Detector (DAD) or UV Detector.

  • Stationary Phase: C18 Column (e.g., Lichrospher RP-18, 5 µm, 125 × 4 mm).[6]

  • Temperature: 30°C.

  • Detection Wavelength: 270 nm (

    
     for Cefpirome).[2][6][7][8]
    

Mobile Phase Preparation:

  • Composition: Acetonitrile : 12 mM Ammonium Acetate (10 : 90 v/v).[2][6]

  • Flow Rate: 1.0 mL/min.[2][4][6][8][9]

  • Injection Volume: 10 - 20 µL.

Procedure:

  • Sample Prep: Filter culture media through a 0.22 µm PVDF filter to remove cells/debris.

  • Standard Curve: Prepare standards (0.5 – 100 µg/mL) in the same media matrix to account for matrix effects.

  • Run Analysis: Intact Cefpirome typically elutes between 2.0 – 3.0 minutes (depending on column dimensions). Degradation products will elute at different times (often earlier due to increased polarity from ring opening).

  • Acceptance Criteria: The peak purity index (if using DAD) should confirm the main peak is a single component.

Q: Can I use UV Spectrophotometry instead of HPLC?

Answer: No. Degradation products of cephalosporins often absorb UV light at similar wavelengths (260-280 nm) to the parent compound. A simple UV reading will measure "Total UV Absorbing Species," masking the degradation and leading to false-positive concentration readings. HPLC is mandatory for stability studies.

Module 4: Degradation Pathway Visualization

Understanding the chemical breakdown helps in selecting appropriate inhibitors or storage conditions.

Degradation_Pathway Cefpirome Intact Cefpirome (Active) Transition Tetrahedral Intermediate Cefpirome->Transition + OH- / H2O (Nucleophilic Attack) Ring_Open Hydrolyzed Product (Inactive Beta-Amino Acid) Transition->Ring_Open Beta-Lactam Ring Cleavage

Figure 2: Simplified degradation pathway of Cefpirome Sulfate via beta-lactam hydrolysis.

References

  • Zalewski, P., et al. (2016).[7][10] Stability of Cefpirome Sulfate in Aqueous Solutions. Acta Poloniae Pharmaceutica - Drug Research, 73(1), 23-27.[3][10] Link

  • Trissel, L. A. (1995). Stability of cefpirome sulfate in the presence of commonly used intensive care drugs during simulated Y-site injection. American Journal of Health-System Pharmacy, 52(21), 2427-2430. Link

  • Rao, K. S., et al. (2011). New RP-HPLC method for the estimation of cefpirome sulfate in bulk and pharmaceutical dosage forms. Chronicles of Young Scientists, 2(2), 93-97.[8] Link

Sources

Technical Support Center: Managing Poor Tissue Penetration of Cefpirome Sulfate in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for researchers utilizing cefpirome sulfate in pre-clinical animal models. This resource is designed to provide in-depth, actionable insights into a common challenge: achieving adequate drug concentrations at the target tissue site. As a fourth-generation cephalosporin, cefpirome's efficacy is critically dependent on its ability to reach and exceed the Minimum Inhibitory Concentration (MIC) for the pathogen at the site of infection.[1] Poor tissue penetration can lead to confounding results, underestimation of therapeutic potential, and ultimately, delays in your research pipeline.

This guide moves beyond simple protocol recitation. It is structured to help you diagnose the root cause of poor penetration in your specific experimental context and to provide validated strategies for improvement. We will explore the physicochemical properties of cefpirome, the physiological barriers it encounters, and the experimental variables you can modulate to enhance its distribution.

Section 1: Foundational Knowledge: Why Cefpirome Penetration Can Be a Hurdle

Before troubleshooting, it's essential to understand the inherent properties of cefpirome sulfate and the biological factors governing its distribution.

Q1: What are the key physicochemical properties of cefpirome sulfate that influence its tissue distribution?

A1: Cefpirome sulfate is a hydrophilic, polar molecule. Its key properties are summarized in the table below.

PropertyValue / DescriptionImplication for Tissue Penetration
Molecular Weight ~612.7 g/mol [2]Relatively small, which generally favors diffusion across biological membranes.[3]
Water Solubility Soluble[4]High water solubility means it is well-suited for IV administration and distributes readily into the extracellular fluid. However, this hydrophilicity hinders passive diffusion across lipid-rich cell membranes to enter the intracellular space.[3][5]
Protein Binding Low (~10-20%)[1][6]This is a significant advantage. Low plasma protein binding means a larger fraction of the drug is "free" or unbound in the circulation, and it is this unbound fraction that is pharmacologically active and available to diffuse into tissues.[3]
Chemical Form Sulfate salt[2]The salt form enhances its stability and solubility for formulation but does not fundamentally change the active moiety's distribution characteristics.

The primary takeaway is that cefpirome is designed to work exceptionally well in the extracellular fluid (interstitial space).[1][5] Challenges arise when the target pathogen resides intracellularly or in poorly vascularized tissues.

Q2: What are the main physiological barriers limiting cefpirome from reaching the target tissue?

A2: The journey from the bloodstream to the tissue interstitium is not passive. Several factors can limit drug accumulation:

  • Blood Flow and Vascularization: Tissues with high blood perfusion (e.g., lungs, kidneys) will achieve higher drug concentrations more rapidly than poorly perfused tissues like bone or adipose tissue.[7][8] In disease models, inflammation can either increase vascular permeability, aiding drug entry, or cause edema and fluid shifts that dilute the drug.[5][9]

  • Capillary Endothelium: The walls of the blood vessels themselves are a barrier. While fenestrated in some tissues (like the liver), they form tight junctions in others (like the brain's blood-brain barrier), severely restricting the passage of hydrophilic drugs like cefpirome.

  • Active Efflux Transporters: Cefpirome, like many cephalosporins, can be a substrate for Organic Anion Transporters (OATs).[10][11] These transporters are present on cellular membranes in various tissues (e.g., kidney, brain) and can actively pump the drug out of cells or prevent its entry, thereby lowering intracellular and some tissue concentrations.[12][13]

  • Cellular Membranes: The lipid bilayer of individual cells is a formidable barrier for hydrophilic molecules. Cefpirome does not readily diffuse into the intracellular compartment.[14] This is a critical consideration for infections involving intracellular pathogens.

The following diagram illustrates the path and potential barriers for cefpirome distribution.

G cluster_0 Bloodstream cluster_1 Tissue Interstitial Fluid cluster_2 Tissue Cell Blood Cefpirome (Free/Unbound) ISF Cefpirome at Target Site (Extracellular Bacteria) Blood->ISF Capillary Permeation ISF->Blood Back-diffusion Intracellular Low Cefpirome Concentration (Intracellular Bacteria) ISF->Intracellular Cell Membrane (Limited Passive Diffusion) Intracellular->ISF Efflux Pumps (e.g., OATs) B1 Blood Flow B2 Protein Binding B3 Capillary Wall B4 Cell Membrane B5 Efflux

Caption: Barriers to Cefpirome Tissue Penetration.

Section 2: Troubleshooting Guide: Diagnosing Poor Penetration

If you suspect poor tissue penetration is affecting your results, a systematic approach is necessary. This section is formatted as a series of troubleshooting questions you might ask yourself.

Q3: My in vivo efficacy is lower than expected based on MIC values. How can I confirm if poor tissue penetration is the cause?

A3: This is a classic scenario. The first step is to directly measure the drug concentration in the target tissue and compare it to plasma levels and the pathogen's MIC.

Workflow for Diagnosing Poor Penetration:

G A Observe Discrepancy: Poor in vivo efficacy despite low in vitro MIC B Conduct Pilot PK Study: Single dose of Cefpirome in a small animal cohort A->B C Collect Samples at Key Timepoints: Plasma and Target Tissue B->C D Quantify Cefpirome Concentration: Using validated LC-MS/MS method C->D E Calculate Tissue-to-Plasma Ratio (Kp) D->E F Compare Tissue Concentration to Pathogen MIC E->F G Conclusion: Is Tissue Conc > MIC for a sufficient duration? F->G H Yes: Penetration is likely adequate. Investigate other factors (e.g., host immunity, biofilm). G->H Yes I No: Penetration is inadequate. Proceed to optimization strategies. G->I No

Caption: Troubleshooting workflow for poor in vivo efficacy.

This process provides definitive evidence of whether the drug is reaching its target at the required concentration.

Q4: What is the standard protocol for measuring cefpirome concentration in tissue?

A4: The gold-standard method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[15][16] A generalized protocol is provided below.

Protocol: Quantification of Cefpirome in Tissue Homogenate

Objective: To accurately measure the total concentration of cefpirome in a target tissue sample.

Materials:

  • Tissue sample, flash-frozen in liquid nitrogen immediately upon collection.

  • Homogenizer (e.g., bead beater or rotor-stator).

  • Cold Phosphate-Buffered Saline (PBS), pH 7.4.

  • Acetonitrile (ACN) with 0.1% formic acid (Protein Precipitation Solution).

  • Internal Standard (IS): A stable, isotopically labeled cefpirome or another cephalosporin not used in the study (e.g., cefepime).

  • Centrifuge capable of 4°C and >12,000 x g.

  • LC-MS/MS system.

Methodology:

  • Sample Preparation (Self-Validating Step):

    • Accurately weigh the frozen tissue sample (~50-100 mg).

    • Add cold PBS in a fixed ratio (e.g., 1:3 or 1:4 w/v). This dilution factor must be recorded.

    • Homogenize the tissue on ice until no visible solids remain.

    • Control: Prepare a "blank" tissue homogenate from an untreated animal. Spike a known concentration of cefpirome into this blank to create a quality control (QC) sample. Processing this QC alongside your unknown samples will validate your extraction efficiency.

  • Protein Precipitation & Drug Extraction:

    • Take a known volume of your tissue homogenate (e.g., 100 µL).

    • Add 3-4 volumes of ice-cold ACN containing the internal standard (e.g., 300-400 µL). The IS allows for correction of variability during sample processing and injection.

    • Vortex vigorously for 1-2 minutes.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Clarification:

    • Centrifuge at >12,000 x g for 15 minutes at 4°C. This will pellet the precipitated proteins and cellular debris.

    • Carefully collect the supernatant, which contains the extracted cefpirome and internal standard.

  • Analysis:

    • Inject the supernatant into the LC-MS/MS system.

    • Develop a chromatographic method to separate cefpirome from the internal standard and any matrix components.

    • Create a standard curve using known concentrations of cefpirome in blank matrix (plasma or blank tissue homogenate) to quantify the concentration in your samples.

  • Calculation:

    • The LC-MS/MS software will provide a concentration based on the standard curve.

    • Correct this value for the initial dilution factor from adding PBS during homogenization to get the final concentration in µg/g of tissue.

Section 3: Strategies and Protocols for Enhancing Cefpirome Tissue Distribution

Once poor penetration is confirmed, the following strategies can be employed.

Q5: How can I modify my dosing regimen to improve tissue concentrations?

A5: For beta-lactam antibiotics like cefpirome, the key pharmacodynamic parameter is the time the concentration remains above the MIC (T>MIC).[1]

  • Increase Dosing Frequency: Rather than a single large bolus dose, administering smaller doses more frequently (e.g., every 2-4 hours instead of every 12 hours) can maintain plasma and, consequently, tissue concentrations above the MIC for a longer portion of the dosing interval. The elimination half-life of cefpirome is short in animal models (e.g., ~0.4h in rats, ~1.1h in dogs), making frequent dosing a logical strategy.[17][18]

  • Continuous Infusion: The most effective way to maximize T>MIC is through continuous intravenous infusion using a surgically implanted catheter and pump. This maintains a steady-state concentration (Css) in the plasma, leading to more stable and predictable tissue levels.

Q6: Are there formulation or co-administration strategies to boost tissue penetration?

A6: Yes, although these represent more advanced interventions.

  • Permeation Enhancers: Co-administration with agents that transiently open cellular junctions or disrupt membrane lipids can increase drug penetration.[19] For example, some studies have explored using mild surfactants or fatty acids to enhance drug delivery.[20] This approach requires significant validation to ensure the enhancer does not cause local toxicity.

  • Enzyme Inhibitors: In some cases, co-administering a drug with an inhibitor of relevant efflux transporters (e.g., an OAT inhibitor like probenecid) can increase its retention in tissues where these transporters are active.[21] This is highly specific to the tissue and transporters involved.

  • Novel Drug Delivery Systems: While beyond the scope of typical in vivo studies, encapsulating cefpirome in liposomes or nanoparticles can alter its pharmacokinetic profile, potentially increasing its accumulation in certain tissues, particularly at sites of inflammation (the Enhanced Permeability and Retention effect).

Section 4: Advanced Topics & FAQs

Q7: My animal model has sepsis/severe inflammation. How does this affect cefpirome penetration?

A7: Sepsis significantly alters pharmacokinetics.[9] Capillary leakiness and increased vascular permeability can initially increase the penetration of hydrophilic drugs like cefpirome into the interstitial fluid.[5] However, this is often coupled with a larger volume of distribution due to third-spacing of fluid (edema), which can dilute the drug, potentially lowering its concentration at the target site.[5] Studies in septic patients have shown that while cefpirome can still reach therapeutic concentrations, the penetration into tissues can be significantly impaired and more variable compared to healthy subjects.[5][22] Therefore, in septic models, direct tissue measurement is even more critical, and higher or more frequent dosing may be required.

Q8: Should I be measuring total or unbound drug concentration in the tissue?

A8: This is an excellent question. While total drug concentration (as measured by the LC-MS/MS protocol above) is the standard and most accessible measurement, it is the unbound concentration that is biologically active. Cefpirome has very low protein binding, so in plasma, the total and unbound concentrations are nearly identical.[1] Binding within the tissue homogenate is also expected to be low. For most routine experiments, measuring the total tissue concentration is sufficient and is a widely accepted surrogate for the effective concentration. Measuring unbound concentration in tissue is technically complex, often requiring techniques like microdialysis, and is typically reserved for specialized pharmacokinetic studies.[5]

Q9: Can I use a different route of administration, like intramuscular (IM), and what should I expect?

A9: Yes, cefpirome can be administered via the IM route. Bioavailability following IM injection is generally high (>90%).[1] However, the absorption from the muscle into the bloodstream is slower compared to an IV injection. This will result in a lower peak plasma concentration (Cmax) and a longer time to reach that peak (Tmax). While the overall exposure (Area Under the Curve, AUC) might be similar to IV, the blunted peak concentration could be a disadvantage if high transient levels are needed to penetrate a specific tissue. For maximizing T>MIC, IM administration at regular intervals can be an effective and practical alternative to continuous IV infusion.[6]

References

  • Barradell, L. B., & Bryson, H. M. (1994). Cefpirome. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 47(3), 471–505. [Link]

  • Carver, P. L., & Nightingale, C. H. (1993). Cefpirome: a new fourth-generation cephalosporin. The Annals of Pharmacotherapy, 27(9), 1083–1091. [Link]

  • Joukhadar, C., Klein, N., Mayer, B. X., Kreischitz, N., Delle-Karth, G., Palkovits, P., Heinz, G., & Müller, M. (2002). Plasma and tissue pharmacokinetics of cefpirome in patients with sepsis. Critical Care Medicine, 30(7), 1478–1482. [Link]

  • Kiem, S., & Schentag, J. J. (2004). Cefpirome: a fourth-generation cephalosporin with a broad spectrum of activity. Expert Opinion on Investigational Drugs, 13(1), 67–77. [Link]

  • PubChem. (n.d.). Cefpirome sulfate. Retrieved from [Link]

  • Wise, R., & Donovan, I. A. (1992). Pharmacokinetics and tissue penetration of cefpirome, a new cephalosporin. The Journal of Antimicrobial Chemotherapy, 29 Suppl A, 77–83. [Link]

  • Hiraoka, M., Tanimura, H., Kita, Y., Inada, M., Yokoyama, Y., & Kobayashi, M. (1993). Pharmacokinetics and tissue penetration of cefpirome in rats and dogs. The Journal of Antimicrobial Chemotherapy, 31 Suppl B, 45–53. [Link]

  • Barriere, S. L. (1994). The pharmacokinetics of cefpirome. The Journal of Antimicrobial Chemotherapy, 34 Suppl A, 13–21. [Link]

  • Liu, P., & Müller, M. (2018). Antibiotic exposure at the site of infection: principles and assessment of tissue penetration. Expert Review of Clinical Pharmacology, 11(5), 455–468. [Link]

  • Patel, I. H., Chen, S., & Parsonnet, M. (1993). Pharmacokinetics of cefpirome in animals and humans. The Journal of Antimicrobial Chemotherapy, 31 Suppl B, 35–44. [Link]

  • Kalvass, J. C., & Maurer, T. S. (2002). Influence of nonspecific brain and plasma binding on CNS exposure: implications for rational drug discovery. Biopharmaceutics & Drug Disposition, 23(8), 327–338. [Link]

  • Eraly, S. A., Vallon, V., Rieg, T., Gangoiti, J. A., Wikoff, W. R., Siuzdak, G., & Nigam, S. K. (2008). Multiple organic anion transporters (OATs) contribute to life-sustaining functions in the kidney. Physiological Genomics, 33(2), 180–191. [Link]

  • Thakkar, D., Chery, L., & Unadkat, J. D. (2020). Drug Concentration Asymmetry in Tissues and Plasma for Small Molecule–Related Therapeutic Modalities. Drug Metabolism and Disposition, 48(12), 1333–1350. [Link]

  • MSD Manual Professional Edition. (n.d.). Drug Distribution to Tissues. Retrieved from [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Cefpirome Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Role: Senior Application Scientist Topic: Troubleshooting Peak Tailing & Method Optimization for Cefpirome Sulfate Audience: Analytical Chemists, QC Specialists, Drug Development Researchers

Executive Summary: The Mechanism of Tailing

Cefpirome Sulfate is a fourth-generation cephalosporin characterized by a quaternary ammonium group (cyclopentapyridinium) at the C-3 position. Unlike earlier cephalosporins, this group carries a permanent positive charge regardless of pH.

The Root Cause: Peak tailing in Cefpirome analysis is almost exclusively caused by secondary silanophilic interactions . The permanently positively charged quaternary ammonium moiety acts as a strong ion-exchange ligand, binding to ionized silanol groups (


) on the silica surface. This interaction is kinetically slow, resulting in the characteristic "shark fin" tailing.

To resolve this, your strategy must focus on three pillars:

  • Silanol Suppression: Protonating surface silanols (low pH).

  • Site Blocking: Using mobile phase additives to compete for active sites.

  • Stationary Phase Inertness: Utilizing high-purity Type B silica.

Diagnostic Workflow

Before altering your method, use this logic tree to identify the specific source of the tailing.

TailingDiagnosis Start START: Peak Tailing Observed CheckSample 1. Check Sample Solvent Start->CheckSample SolventMatch Is solvent stronger than mobile phase? CheckSample->SolventMatch Dilute ACTION: Dilute sample with Mobile Phase A SolventMatch->Dilute Yes CheckColumn 2. Check Column Type SolventMatch->CheckColumn No SilicaType Is it Type A Silica or Non-Endcapped? CheckColumn->SilicaType SwitchCol ACTION: Switch to High-Purity Type B C18 (Endcapped) SilicaType->SwitchCol Yes CheckMobile 3. Check Mobile Phase SilicaType->CheckMobile No PHCheck Is pH > 4.0? CheckMobile->PHCheck LowerPH ACTION: Lower pH to 2.5-3.0 (Suppresses Si-O-) PHCheck->LowerPH Yes BufferCheck Is Buffer Conc < 20mM? PHCheck->BufferCheck No IncreaseBuffer ACTION: Increase Buffer to 50mM or add TBHS BufferCheck->IncreaseBuffer Yes

Figure 1: Diagnostic logic tree for isolating the root cause of peak tailing in Cefpirome Sulfate analysis.

Technical Troubleshooting Guide (Q&A)

Category A: Stationary Phase & Column Chemistry

Q: I am using a standard C18 column, but the tailing factor (


) is > 1.5. Why is this happening? 
A:  Standard C18 columns often contain "Type A" silica, which has a high population of acidic, isolated silanol groups.
  • Mechanism: Cefpirome's quaternary ammonium group is a strong cation.[1] At pH > 3.5, surface silanols ionize (

    
    ). The drug binds electrostatically to these negative sites, causing it to "drag" through the column.
    
  • Solution: Switch to a Type B (High Purity) Silica column. These are manufactured to minimize metal content (which increases silanol acidity) and are densely end-capped.

    • Recommended: L1 packing (USP classification) such as Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18, or Phenomenex Luna C18(2).

Q: Does carbon load affect the tailing of Cefpirome? A: Indirectly, yes.

  • Insight: A higher carbon load (>15%) generally implies better surface coverage, leaving fewer exposed silanols. However, for polar zwitterions like Cefpirome, "dewetting" can occur if the phase is too hydrophobic (100% aqueous collapse).

  • Recommendation: Use a column with 12-15% carbon load that is compatible with highly aqueous mobile phases, or ensure your organic modifier remains >5%.

Category B: Mobile Phase Chemistry

Q: What is the optimal pH for Cefpirome analysis to prevent tailing? A: The "Sweet Spot" is pH 2.5 – 3.0 .

  • The Conflict: Cefpirome degrades rapidly at high pH but is most stable at pH 4–6 [1].[2][3] However, at pH 4–6, silanols are ionized, causing severe tailing.

  • The Fix: You must operate at pH ~2.5 to suppress silanol ionization (keeping them as neutral

    
    ).
    
  • Risk Mitigation: Because the drug is less stable at this acidic pH, maintain the autosampler temperature at 4°C and limit the run time to prevent on-column degradation.

Q: Why does adding Tetrabutylammonium Hydrogen Sulfate (TBHS) improve peak shape? A: TBHS acts as a sacrificial silanol blocker .

  • Mechanism: The tetrabutylammonium cation (

    
    ) is bulky and positively charged. It competes with the Cefpirome cation for the active silanol sites on the column. Because 
    
    
    
    is present in high concentration (typically 5-10 mM), it effectively "caps" the silanols, forcing Cefpirome to interact only with the C18 ligands.
  • Protocol: Add 5 mM TBHS to the aqueous portion of your mobile phase.

Category C: System & Sample Factors

Q: My peak is tailing, but also broad. Could this be a sample solvent issue? A: Yes, this is a classic "Strong Solvent Effect."

  • Scenario: If you dissolve Cefpirome in 100% Methanol or Acetonitrile but your mobile phase is 90% buffer, the plug of strong solvent travels faster than the analyte, causing band broadening and apparent tailing/fronting.

  • Protocol: Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase (e.g., 95% Buffer / 5% ACN).

Validated Experimental Protocols

Method A: The "Gold Standard" (Phosphate Buffer)

Best for QC and routine analysis where peak symmetry is critical.

ParameterSpecification
Column C18, 250 x 4.6 mm, 5 µm (Type B Silica, e.g., Lichrospher RP-18 or equivalent)
Mobile Phase Buffer: 0.1 M Monobasic Sodium Phosphate (adjust to pH 3.0 with Phosphoric Acid)Organic: AcetonitrileRatio: 85:15 (Buffer:ACN)
Flow Rate 1.0 mL/min
Temperature Column: 30°C
Detection UV @ 270 nm
Expected

< 1.3

Why this works: The high ionic strength (0.1 M) of the phosphate buffer suppresses the double-layer effect and minimizes ion-exchange interactions [2].

Method B: The "LC-MS Compatible" (Volatile Buffer)

Use this if you need Mass Spec detection or want to avoid non-volatile salts.

ParameterSpecification
Column C18, 150 x 4.6 mm, 3.5 µm (High density end-capping)
Mobile Phase A: 12 mM Ammonium Acetate (pH adjusted to 3.5 with Acetic Acid)B: AcetonitrileIsocratic: 90% A / 10% B
Flow Rate 1.0 mL/min
Detection UV @ 270 nm or MS (ESI+)
Expected

< 1.5

Why this works: Ammonium acetate provides sufficient ionic strength, while the slightly higher pH (3.5) balances silanol suppression with column longevity [3].

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Tailing Factor > 2.0 Active SilanolsSwitch to Type B silica; Add 5mM TBHS or TEA.
Split Peak Sample Solvent MismatchDissolve sample in Mobile Phase A.
Broad Peak (Low N) Extra-column VolumeUse 0.005" ID PEEK tubing; Check fittings.
Retention Time Drift pH InstabilityEnsure buffer capacity (use >20mM buffer); Check pH meter calibration.
Fronting Peak Column OverloadDilute sample; Cefpirome is highly soluble but easily overloads C18 sites.

References

  • Zalewski, P. et al. (2016).[3] Stability of Cefpirome Sulfate in Aqueous Solutions. Acta Poloniae Pharmaceutica.[3]

  • Elghobashy, M.R. et al. (2013). Stability-Indicating HPLC and RP-TLC Determination of Cefpirome Sulfate. Journal of Chromatographic Science.

  • USP/NF . General Chapter <621> Chromatography. United States Pharmacopeia.

  • PubChem . Cefpirome Sulfate Compound Summary. National Library of Medicine.

Sources

Technical Support Center: Preventing Cefpirome Sulfate Precipitation in Experimental Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cefpirome sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for preventing the precipitation of cefpirome sulfate in experimental buffers. As a fourth-generation cephalosporin antibiotic, understanding its physicochemical properties is paramount to ensure the accuracy and reproducibility of your in vitro and pre-clinical research.[1] This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experimental design.

Troubleshooting Guide: Diagnosing and Resolving Cefpirome Sulfate Precipitation

Precipitation of your active pharmaceutical ingredient (API) can be a frustrating and costly experimental setback. This section provides a systematic approach to identifying the cause of cefpirome sulfate precipitation and implementing effective solutions.

Issue 1: Precipitation Upon Initial Dissolution

You've just added your cefpirome sulfate powder to the buffer, and it's not dissolving completely, or a precipitate forms immediately.

  • pH Outside the Optimal Range: Cefpirome sulfate's stability and solubility are highly pH-dependent. The optimal pH range for its stability in aqueous solutions is between 4 and 6.[2][3] Outside this range, particularly at pH values above 7, its solubility can decrease, leading to precipitation. The Japanese Pharmacopeia notes that dissolving 0.1 g of cefpirome sulfate in 10 mL of water results in a pH between 1.6 and 2.6, indicating its acidic nature in an unbuffered solution.[4]

  • Incorrect Solvent: While cefpirome sulfate is soluble in water, its solubility in other solvents varies. It is soluble in DMSO (approximately 10 mg/mL) and sparingly soluble in dimethylformamide (approximately 1 mg/mL).[5] Using an inappropriate solvent or an insufficient volume can lead to incomplete dissolution.

  • Low Temperature: While specific data on the temperature-dependent solubility of cefpirome sulfate in various buffers is limited, for many compounds, solubility increases with temperature. Attempting to dissolve the compound in a cold buffer may hinder the dissolution process.

  • pH Adjustment:

    • Recommended Action: Prepare your buffer within the optimal pH range of 4-6. Acetate and phosphate buffers are generally compatible and provide good buffering capacity in this range.[2][3]

    • Protocol:

      • Start with high-purity water.

      • Add the appropriate buffer salts to achieve the desired concentration (e.g., 10-100 mM).

      • Adjust the pH to between 4 and 6 using a calibrated pH meter and dropwise addition of a suitable acid (e.g., acetic acid for acetate buffer, phosphoric acid for phosphate buffer) or base (e.g., sodium hydroxide).

      • Once the desired pH is stable, slowly add the cefpirome sulfate powder while stirring continuously.

  • Solvent Selection and Technique:

    • Recommended Action: For most in vitro assays, preparing a concentrated stock solution in a suitable solvent followed by dilution into your experimental buffer is the best practice.

    • Protocol for Preparing a Concentrated Stock Solution:

      • Weigh the required amount of cefpirome sulfate in a sterile conical tube.

      • Add a small volume of high-purity water or a suitable organic solvent like DMSO to create a slurry.

      • Vortex briefly to ensure the powder is fully wetted.

      • Gradually add more solvent while stirring or vortexing until the desired stock concentration is reached. Gentle warming (e.g., to 37°C) can aid dissolution, but avoid excessive heat which could degrade the compound.

      • Sterile filter the stock solution through a 0.22 µm filter before use in cell-based assays.

  • Temperature Consideration:

    • Recommended Action: Prepare your buffer and dissolve the cefpirome sulfate at room temperature (approximately 20-25°C). If you are working with high concentrations, gentle warming as described above may be necessary.

Issue 2: Precipitation After Storage (Short-term or Long-term)

Your cefpirome sulfate solution was initially clear, but a precipitate has formed after storing it at 4°C or -20°C.

  • pH Shift During Storage: The pH of a buffer can shift upon changes in temperature, especially with certain buffer systems like Tris. This shift can move the pH outside the optimal range for cefpirome sulfate solubility.

  • Exceeding Solubility Limit at Lower Temperatures: The solubility of most compounds, including cefpirome sulfate, decreases at lower temperatures. A solution that is stable at room temperature may become supersaturated and precipitate when refrigerated or frozen.

  • Degradation: Cefpirome sulfate is susceptible to hydrolysis, especially outside its optimal pH range of 4-6.[2][3] Degradation products may be less soluble and precipitate out of solution. Aqueous solutions are not recommended for storage for more than one day.[5]

  • Storage Conditions:

    • Recommended Action: For short-term storage (up to 24 hours), store aqueous solutions at 2-8°C. For longer-term storage, it is advisable to prepare aliquots of a concentrated stock solution in a cryoprotectant-containing solvent (if compatible with your experimental system) and store at -20°C or -80°C.

    • Protocol for Aliquoting and Storage:

      • Prepare a concentrated stock solution as described previously.

      • Dispense small, single-use aliquots into sterile cryovials.

      • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring to a -80°C freezer. This rapid freezing process minimizes the formation of large ice crystals that can affect compound stability.

  • Buffer Selection for Storage:

    • Recommended Action: Choose a buffer system with a low temperature coefficient (dpKa/dT), such as phosphate buffer, to minimize pH shifts upon cooling.

  • Re-dissolving Precipitate:

    • Recommended Action: If a precipitate forms upon thawing a frozen stock, warm the vial to room temperature or 37°C and vortex thoroughly to see if the precipitate redissolves. If it does not, it may indicate degradation, and it is best to prepare a fresh solution.

Frequently Asked Questions (FAQs)

Q1: What is the best buffer to use for my experiments with cefpirome sulfate?

A1: The best buffer depends on the specific requirements of your experiment, but a good starting point is an acetate buffer or a phosphate buffer within the pH range of 4-6.[2][3] These buffers are compatible with cefpirome sulfate and help maintain its stability. Borate buffers should be avoided as they can decrease the stability of cefpirome sulfate.[3]

Q2: Can I use Phosphate Buffered Saline (PBS) to dissolve cefpirome sulfate?

A2: Yes, you can. The solubility of cefpirome sulfate in PBS at pH 7.2 is approximately 10 mg/mL.[5] However, be aware that this pH is slightly outside the optimal stability range of 4-6. For experiments requiring prolonged incubation, consider using a modified PBS formulation with a pH closer to 6.

Q3: I need to prepare a high concentration of cefpirome sulfate. What is the best approach?

A3: To prepare a high-concentration solution, it is recommended to first create a stock solution in a suitable solvent where it has higher solubility, such as water or DMSO, and then dilute it into your final experimental buffer.[5] This approach is generally more effective than trying to dissolve a large amount of powder directly into the buffer.

Q4: My cefpirome sulfate is formulated with sodium carbonate. How does this affect its dissolution?

A4: Cefpirome sulfate is sometimes formulated with sodium carbonate to help stabilize the pH of the solution upon reconstitution.[6] The sodium carbonate acts as a buffering agent to counteract the inherent acidity of the cefpirome sulfate salt. When dissolving this formulation, you may observe some initial effervescence. The final pH of the solution will likely be closer to neutral.

Q5: How does ionic strength of the buffer affect cefpirome sulfate solubility?

A5: While one study noted that ionic strength had no influence on the spontaneous hydrolysis of cefpirome sulfate in hydrochloric acid and sodium hydroxide solutions, the effect on solubility in buffered systems can be more complex.[3] High ionic strength can sometimes lead to a "salting-out" effect, where the solubility of a compound is decreased. It is generally advisable to use the lowest buffer concentration that provides adequate buffering capacity for your experiment.

Visualizing Key Concepts

To further clarify the principles discussed, the following diagrams illustrate important relationships and workflows.

G Figure 1: pH-Dependent Stability of Cefpirome Sulfate cluster_pH_Scale pH Scale pH_0 0 pH_4 4 Unstable_Acidic Slightly Unstable pH_6 6 Stable Optimal Stability pH_14 14 Unstable_Alkaline Rapid Degradation

Caption: pH-dependent stability profile of cefpirome sulfate.

G Figure 2: Recommended Workflow for Preparing Cefpirome Sulfate Solutions start Start: Weigh Cefpirome Sulfate Powder prepare_buffer Prepare Buffer (pH 4-6) start->prepare_buffer prepare_stock Alternative: Prepare Concentrated Stock in Water/DMSO start->prepare_stock dissolve Dissolve in Buffer with Stirring/Vortexing prepare_buffer->dissolve check_solubility Check for Complete Dissolution dissolve->check_solubility solution_ready Solution Ready for Use check_solubility->solution_ready Yes troubleshoot Troubleshoot Precipitation check_solubility->troubleshoot No troubleshoot->prepare_stock dilute_stock Dilute Stock into Final Buffer prepare_stock->dilute_stock dilute_stock->solution_ready

Caption: Recommended workflow for preparing cefpirome sulfate solutions.

Quantitative Data Summary

PropertyValueSource
Optimal pH for Stability 4 - 6[2][3]
Solubility in PBS (pH 7.2) ~10 mg/mL[5]
Solubility in DMSO ~10 mg/mL[5]
Solubility in Dimethylformamide ~1 mg/mL[5]
pKa Values ~1.62, 3.11, 11.15[3]

References

  • Zalewski, P., Jelińska, A., Paczkowska, M., Garbacki, P., Talaczyńska, A., Stępniak, P., & Cielecka-Piontek, J. (2016). Stability of Cefpirome Sulfate in Aqueous Solutions. Acta Poloniae Pharmaceutica, 73(1), 23–27.
  • Agilent Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Zalewski, P., Jelińska, A., Paczkowska, M., Garbacki, P., Talaczyńska, A., Stępniak, P., & Cielecka-Piontek, J. (2016). Stability of Cefpirome Sulfate in Aqueous Solutions. Acta Poloniae Pharmaceutica, 73(1), 23-27.
  • Zalewski, P., et al. (2016). STABILITY OF CEFPIROME SULFATE IN AQUEOUS SOLUTIONS. Acta Poloniae Pharmaceutica – Drug Research, 73(1), 23-27.
  • Zalewski, P., Cielecka-Piontek, J., Jelińska, A., & Paczkowska, M. (2014). Stability studies of cefpirome sulfate in the solid state: Identification of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 98, 269–275.
  • Strom, J. G., & Kalu, A. U. (1995). Stability of cefpirome sulfate in the presence of commonly used intensive care drugs during simulated Y-site injection. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 52(21), 2427–2432.
  • The Japanese Pharmacopoeia, 14th Edition. (2001).
  • Rao, J. V. L. N. S., & Himabindu, V. (2004). Determination of Cefpirome Sulfate by a New Spectrophotometric Method. International Journal of Chemical Sciences, 2(4), 653-656.
  • Ghafourian, T., & Zand, M. (2022). Cephalosporins. In StatPearls.
  • Patsnap. (2024, July 17).
  • ResearchGate. (2019, June 18). Dissolving Amoxicillin Antibiotic Powder. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584856A - Method for preparing cefpirome sulfate.

Sources

Validation & Comparative

Comparative Binding Affinities of Cefpirome and Cefepime to PBPs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison of the binding affinities of two fourth-generation cephalosporins—Cefepime and Cefpirome —to Penicillin-Binding Proteins (PBPs) in key Gram-negative and Gram-positive pathogens. Both agents utilize a zwitterionic structure to enhance penetration through the outer membrane of Gram-negative bacteria, yet they exhibit distinct affinity profiles for specific PBPs, particularly in Escherichia coli and Pseudomonas aeruginosa.

This guide synthesizes experimental IC50 data (concentration inhibiting 50% of binding) derived from competition assays using radiolabeled penicillin or fluorescent probes (Bocillin FL).[1]

Mechanistic Foundation

The Zwitterionic Advantage

Unlike third-generation cephalosporins (e.g., ceftazidime), both cefepime and cefpirome possess a quaternary ammonium group at the C-3 position. This creates a zwitterionic (dipolar) molecule at physiological pH, resulting in:

  • Rapid Porin Penetration: Neutral net charge facilitates faster diffusion through OmpF and OmpC porins in Gram-negatives.

  • High Periplasmic Concentration: Reduced susceptibility to Type I

    
    -lactamases.
    
Mechanism of Action Pathway

The following diagram illustrates the molecular pathway from entry to PBP inhibition.

MOA Entry Outer Membrane Entry (Via Porins OmpF/OmpC) Periplasm Periplasmic Space (Accumulation) Entry->Periplasm Rapid Diffusion Target Target Recognition (PBP Active Site) Periplasm->Target High Affinity Binding Acylation (Covalent Bond to Serine) Target->Binding Competition with D-Ala-D-Ala Outcome Inhibition of Transpeptidation (Cell Lysis/Filamentation) Binding->Outcome Irreversible caption Fig 1. Mechanism of Action: From Porin Entry to PBP Acylation

Experimental Methodology: PBP Binding Assay

To objectively compare affinities, the Bocillin FL Competition Assay is the industry standard. It replaces hazardous radiolabeled [³H]-benzylpenicillin with a fluorescent penicillin derivative.

Protocol Overview

Objective: Determine the IC50 of Cefepime and Cefpirome for specific PBPs.

  • Membrane Preparation: Bacterial cells are lysed, and inner membranes (containing PBPs) are isolated via ultracentrifugation.

  • Antibiotic Incubation: Membrane aliquots are incubated with varying concentrations of the test antibiotic (Cefepime or Cefpirome) for 10–30 minutes at 37°C. This allows the drug to bind available PBPs.

  • Labeling: Bocillin FL (fluorescent penicillin) is added.[2][3] It binds only to remaining uninhibited PBPs.

  • Visualization: Proteins are separated by SDS-PAGE.[3] The gel is scanned using a fluoroimager (excitation 488 nm / emission 520 nm).

  • Quantification: Band intensity is inversely proportional to antibiotic affinity. IC50 is calculated as the concentration reducing fluorescence by 50%.[1]

Protocol Step1 1. Membrane Isolation (Ultracentrifugation) Step2 2. Competition Binding (Incubate with Cefepime/Cefpirome) Step1->Step2 Step3 3. Labeling (Add Bocillin FL) Step2->Step3 Step4 4. SDS-PAGE (Separation) Step3->Step4 Step5 5. Fluorescence Imaging (Quantify Band Intensity) Step4->Step5 caption Fig 2. Bocillin FL Competition Assay Workflow

Comparative Data Analysis

Escherichia coli (Gram-Negative Model)

In E. coli, PBP3 is the primary target for cephalosporins, leading to filamentation. PBP2 inhibition leads to spherical cell formation and rapid lysis.

Key Finding: While both drugs bind PBP3 avidly, Cefepime demonstrates significantly higher affinity for PBP2 than Cefpirome.

Target PBPCefepime IC50 (µg/mL)Cefpirome IC50 (µg/mL)Physiological Effect
PBP 1a/1b 0.25 – 4.00.1 – 2.0Cell elongation
PBP 2 < 0.1 (High Affinity)2.0 – 4.0 (Lower Affinity)Spherical morphology / Lysis
PBP 3 ≤ 0.05 (Primary Target)≤ 0.05 (Primary Target)Filamentation
PBP 4 > 10> 10Non-essential

Data synthesized from Antimicrob Agents Chemother 1991;35(11):2312 and related Bocillin FL studies.

Pseudomonas aeruginosa (Resistant Gram-Negative)

P. aeruginosa relies heavily on PBP3 for cell division. Both agents are potent anti-pseudomonal drugs due to their high affinity for this specific protein.

Key Finding: Both agents show excellent PBP3 binding but poor PBP2 binding.

Target PBPCefepime IC50 (µg/mL)Cefpirome IC50 (µg/mL)Analysis
PBP 1a 2.04.0Moderate affinity
PBP 2 > 25> 25Poor affinity (Both)
PBP 3 < 0.0025 < 0.0025 Critical Target (High Potency)
Staphylococcus aureus (Gram-Positive)

In Methicillin-Susceptible S. aureus (MSSA), PBP2 is the essential target.[4] In MRSA, the acquired PBP2a confers resistance.

Key Finding: Neither Cefepime nor Cefpirome binds PBP2a effectively, rendering them ineffective against MRSA (unlike Ceftobiprole).

Target PBPCefepime IC50 (µg/mL)Cefpirome IC50 (µg/mL)Clinical Implication
PBP 1 (MSSA) 0.50.06Cefpirome binds PBP1 tighter
PBP 2 (MSSA) < 0.6 0.1 Both effective against MSSA
PBP 2a (MRSA) > 32 > 32 Ineffective against MRSA

Scientific Synthesis & Clinical Implications

The PBP2 Differentiator in E. coli

The most distinct difference between the two agents lies in their affinity for PBP2 in E. coli .

  • Cefepime binds PBP2 with an IC50 >20-fold lower than Cefpirome.

  • Consequence: Cefepime can induce cell lysis more rapidly at lower concentrations by targeting both PBP2 (lysis) and PBP3 (filamentation) simultaneously. Cefpirome primarily drives filamentation via PBP3 inhibition.

The Anti-Pseudomonal Equivalence

In P. aeruginosa, the binding profiles are virtually identical. The extremely low IC50 for PBP3 (<0.0025 µg/mL) explains why both drugs are frontline choices for pseudomonal infections. The lack of PBP2 binding suggests that bactericidal activity is driven almost exclusively by blocking septation (PBP3), leading to long filaments that eventually collapse.

Limitations in Gram-Positive Resistance

Despite being "fourth-generation," neither drug overcomes the structural alteration of PBP2a in MRSA. The active site of PBP2a is closed to these molecules, preventing acylation. This contrasts with fifth-generation agents (e.g., Ceftobiprole), which are designed to induce a conformational change in PBP2a to allow binding.

References

  • Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329. Antimicrobial Agents and Chemotherapy.

  • BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins. Antimicrobial Agents and Chemotherapy.

  • Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of E. coli, P. aeruginosa, S. aureus, and S. pneumoniae. Antimicrobial Agents and Chemotherapy.[1]

  • Cefepime: A Fourth-Generation Cephalosporin. StatPearls [Internet].

Sources

comparative analysis of cefpirome sulfate and meropenem in treating intra-abdominal infections

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Cefpirome Sulfate (4th-generation cephalosporin) and Meropenem (Carbapenem) for the treatment of complicated intra-abdominal infections (cIAI).

While both agents exhibit time-dependent bactericidal activity (


), their clinical positioning diverges significantly due to spectrum gaps and resistance stability. Meropenem  remains the monotherapy gold standard for high-severity cIAI, particularly where Extended-Spectrum Beta-Lactamase (ESBL) producers are suspected. Cefpirome , owing to its zwitterionic structure, offers superior penetration and AmpC stability compared to 3rd-generation cephalosporins but lacks intrinsic anaerobic activity, necessitating combination therapy (typically with Metronidazole) for cIAI.

Mechanistic Foundation & Resistance Profile

Structural Biology & PBP Binding
  • Cefpirome Sulfate: A zwitterionic cephalosporin. Its quaternary ammonium group at the C-3 position facilitates rapid penetration through the outer membrane porins of Gram-negative bacteria. It binds with high affinity to PBP 3 in Pseudomonas aeruginosa and PBP 2/3 in Enterobacteriaceae.

  • Meropenem: A carbapenem with a 1-beta-methyl group that confers stability against renal dehydropeptidase-I (DHP-I). It exhibits ultra-broad affinity for PBP 2, 3, and 4 in Gram-negatives and PBP 1a/1b in Gram-positives.

Stability Against Beta-Lactamases

The critical differentiator in clinical efficacy is stability against hydrolytic enzymes.

Enzyme ClassCefpirome SulfateMeropenemClinical Implication
TEM-1 / SHV-1 (Narrow Spectrum)StableStableBoth effective against wild-type E. coli.
AmpC (Chromosomal)High Stability High Stability Cefpirome is superior to Ceftazidime/Cefotaxime against Enterobacter & Citrobacter spp.
ESBL (TEM, SHV, CTX-M)Labile (Hydrolyzed)Stable Meropenem is the drug of choice for ESBL producers.
Carbapenemases (KPC, NDM, OXA)LabileLabileBoth require novel inhibitor combinations (e.g., Avibactam/Vaborbactam) for these strains.
Mechanistic Pathway Diagram

The following diagram illustrates the interaction between these drugs, bacterial targets (PBPs), and resistance mechanisms.[1]

MOA_Resistance Cefpirome Cefpirome Sulfate (4th Gen Cephalosporin) PBP_GN PBPs (Gram-Negative) Cell Wall Synthesis Cefpirome->PBP_GN Inhibits Anaerobes Anaerobic Pathogens (B. fragilis) Cefpirome->Anaerobes No Activity (Requires Metronidazole) Meropenem Meropenem (Carbapenem) Meropenem->PBP_GN Inhibits (High Affinity) Meropenem->Anaerobes Intrinsic Activity AmpC AmpC Beta-Lactamase (Chromosomal) AmpC->Cefpirome No Hydrolysis (Stable) AmpC->Meropenem No Hydrolysis (Stable) ESBL ESBLs (Plasmid Mediated) ESBL->Cefpirome Hydrolyzes (Resistance) ESBL->Meropenem No Hydrolysis (Stable)

Caption: Comparative mechanism of action and resistance susceptibility. Red arrows indicate resistance vulnerability; green dashed lines indicate stability.

Microbiological & Pharmacokinetic Profile[2][3][4][5]

Spectrum of Activity (IAI Pathogens)

Intra-abdominal infections are typically polymicrobial. The table below highlights the necessity of combination therapy for Cefpirome.

Pathogen GroupOrganismCefpirome ActivityMeropenem Activity
Enterobacteriaceae E. coli, K. pneumoniaeExcellent (unless ESBL+)Excellent (including ESBL+)
SPICE Organisms Serratia, EnterobacterHigh (AmpC Stable)High (AmpC Stable)
Non-Fermenters P. aeruginosaGood (Comparable to Ceftazidime)Excellent (Lower MICs typically)
Gram-Positives S. aureus (MSSA)Superior to MeropenemGood
Anaerobes Bacteroides fragilisPoor / None Excellent
Pharmacokinetics: Peritoneal Penetration

Effective treatment of IAI requires drug concentrations in the peritoneal fluid (PF) to exceed the MIC of the pathogen.

  • Meropenem:

    • Plasma Protein Binding: Low (~2%).

    • Peritoneal Penetration: Rapid.[2] PF concentrations reach ~74–123% of plasma concentrations depending on the degree of inflammation.

    • Target: 40%

      
       is easily achieved for susceptible pathogens with standard 1g q8h dosing.
      
  • Cefpirome:

    • Plasma Protein Binding: Low (~10%).

    • Peritoneal Penetration: Excellent. Studies show it rapidly equilibrates with peritoneal exudate, maintaining bactericidal levels for >80% of the dosing interval for pathogens with MIC

      
       mg/L.
      

Clinical Efficacy & Safety Synthesis

Monotherapy vs. Combination Therapy[6][7]
  • Meropenem (Monotherapy): In randomized controlled trials (RCTs) for cIAI, Meropenem monotherapy consistently achieves clinical cure rates of 91–100% . It is considered a "standalone" solution because it covers the aerobic Gram-negatives and the anaerobic Bacteroides spp. without an additional agent.

  • Cefpirome (+ Metronidazole): Cefpirome cannot be used as monotherapy for cIAI due to the lack of anaerobic coverage.

    • Clinical Inference: While direct "Cefpirome vs. Meropenem" IAI trials are rare, trials comparing Cefotaxime + Metronidazole vs. Meropenem show Meropenem is often statistically superior or non-inferior with fewer adverse events.

    • Positioning: Cefpirome + Metronidazole is a valid alternative for patients with no history of ESBL colonization, offering a "Carbapenem-sparing" option.

Adverse Event Profile
  • Meropenem: Low seizure risk compared to Imipenem. Common: Diarrhea, rash.[3]

  • Cefpirome: Generally well tolerated. Unique but rare risk of taste disturbance (dysgeusia) during infusion. Low risk of C. difficile compared to 3rd gen cephalosporins due to less selective pressure on gut flora when used appropriately, though all broad-spectrum agents carry this risk.

Experimental Protocols

To validate the comparative efficacy of these agents in your specific development pipeline, use the following standardized protocols.

Protocol A: Comparative MIC Determination (Broth Microdilution)

Objective: Determine the precise potency against a panel of clinical IAI isolates. Standard: CLSI M07 / ISO 20776-1.[4]

  • Preparation of Antimicrobial Stock:

    • Dissolve Cefpirome Sulfate and Meropenem powders in sterile water (or phosphate buffer pH 6.0 for Cefpirome if stability is an issue) to a stock concentration of 1000 mg/L.

    • Self-Validation: Verify concentration via UV-Vis spectrophotometry or HPLC before dilution.

  • Plate Setup:

    • Use sterile 96-well microtiter plates.

    • Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Range: 0.03 mg/L to 64 mg/L.

  • Inoculum Preparation:

    • Select 3-5 colonies from a fresh overnight agar plate.

    • Resuspend in saline to reach 0.5 McFarland turbidity (

      
       CFU/mL).
      
    • Dilute 1:100 in CAMHB to achieve final well concentration of

      
       CFU/mL.
      
  • Incubation & Readout:

    • Inoculate wells within 15 minutes of preparation.

    • Incubate at

      
       for 16–20 hours (ambient air).
      
    • Control: Include a Growth Control (no drug) and Sterility Control (no bacteria).

    • Endpoint: MIC is the lowest concentration inhibiting visible growth.

Protocol B: Time-Kill Kinetics Assay

Objective: Compare the rate of bactericidal activity and potential for regrowth.

  • Culture Initiation:

    • Inoculate 10 mL CAMHB with test strain; incubate to log phase (

      
       CFU/mL).
      
  • Drug Exposure:

    • Prepare flasks with CAMHB containing:

      • Control (No drug)

      • Cefpirome (4x MIC)

      • Meropenem (4x MIC)

      • Optional: Cefpirome + Metronidazole (for anaerobic co-culture models).

  • Sampling:

    • Incubate at

      
       with shaking.
      
    • Remove 0.5 mL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification:

    • Serially dilute samples (1:10 to 1:10,000) in cold saline to stop reaction.

    • Plate 20

      
      L onto drug-free agar.
      
    • Count colonies after 24h incubation.

  • Data Analysis:

    • Plot

      
       CFU/mL vs. Time.
      
    • Bactericidal Definition:

      
       reduction (99.9% kill) from the initial inoculum.
      

Decision Framework & Conclusion

The choice between these agents should be algorithmically driven by patient risk factors and local epidemiology.

Treatment_Decision Start Patient with Complicated Intra-Abdominal Infection (cIAI) Severity Assess Severity (APACHE II) & Risk Factors Start->Severity HighRisk High Risk / Septic Shock or History of ESBL Severity->HighRisk Score > 15 LowModRisk Mild-Moderate Severity Community Acquired Severity->LowModRisk Score < 15 Mero MEROPENEM Monotherapy (Gold Standard) HighRisk->Mero CefpiromeChoice Consider CEFPIROME LowModRisk->CefpiromeChoice Outcome1 Broad Coverage including ESBL & Anaerobes Mero->Outcome1 AnaerobeCheck Add METRONIDAZOLE (Mandatory for Anaerobes) CefpiromeChoice->AnaerobeCheck Outcome2 Carbapenem-Sparing Regimen Effective for AmpC/Gram+ AnaerobeCheck->Outcome2

Caption: Clinical decision algorithm for selecting between Meropenem and Cefpirome-based regimens.

Conclusion
  • Meropenem is the superior choice for empiric therapy in high-risk patients or nosocomial cIAI where ESBL resistance is probable. Its single-agent efficacy simplifies dosing.[5]

  • Cefpirome Sulfate , when combined with Metronidazole, is a robust carbapenem-sparing alternative for community-acquired cIAI or infections driven by AmpC-producing organisms. It offers the specific advantage of higher intrinsic activity against Gram-positive cocci (e.g., MSSA) compared to Meropenem.

References

  • Wiseman, L. R., et al. "Meropenem: a review of its clinical efficacy in the management of intra-abdominal infections." Drugs, 1995.

  • Lipman, J., et al. "Pharmacokinetics of cefpirome in critically ill patients with sepsis." Journal of Antimicrobial Chemotherapy, 1999.

  • Solomkin, J. S., et al. "Diagnosis and management of complicated intra-abdominal infection in adults and children: guidelines by the Surgical Infection Society and the Infectious Diseases Society of America." Clinical Infectious Diseases, 2010.[6]

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[7] CLSI Standards, 2018.[8][9][10][11]

  • Baldwin, C. M., et al. "Cefpirome: A Review of its Pharmacology and Therapeutic Use in the Treatment of Severe Nosocomial Infections." Drugs, 1999.

  • Zhanel, G. G., et al. "Comparative review of the carbapenems." Drugs, 2007.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cefpirome sulfate
Reactant of Route 2
cefpirome sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.